NBTIs-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H24FN5O5S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(1S)-1-[5-(6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-ylmethylamino)-1,3-dioxan-2-yl]-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethanol |
InChI |
InChI=1S/C22H24FN5O5S/c1-30-19-3-2-16-20(26-19)14(15(23)9-25-16)7-17(29)22-32-10-13(11-33-22)24-8-12-6-18-21(28-27-12)31-4-5-34-18/h2-3,6,9,13,17,22,24,29H,4-5,7-8,10-11H2,1H3/t13?,17-,22?/m0/s1 |
InChI Key |
QUTCIOKBWBLIHI-YBEBCVOYSA-N |
Isomeric SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)C[C@@H](C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)CC(C3OCC(CO3)NCC4=CC5=C(N=N4)OCCS5)O |
Origin of Product |
United States |
Foundational & Exploratory
NBTIs-IN-4 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a significant class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial survival, playing crucial roles in DNA replication, repair, and chromosome segregation.[2][3] NBTIs are of particular interest due to their distinct mechanism of action compared to existing antibiotics like fluoroquinolones, which also target these enzymes. This allows NBTIs to circumvent common resistance mechanisms.[2][3] While "NBTIs-IN-4" does not correspond to a specifically identified compound in the current literature, this guide provides a comprehensive overview of the well-established mechanism of action for the NBTI class of compounds, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
NBTIs function as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV.[1][4][2] The primary target can differ between bacterial species; DNA gyrase is often the main target in Gram-positive bacteria like Staphylococcus aureus, while topoisomerase IV may be the primary target in Gram-negative bacteria such as Escherichia coli.[1]
The general structure of an NBTI molecule consists of three key components:
-
Left-Hand Side (LHS): Typically a heteroaromatic moiety that intercalates between DNA base pairs.[1][4][3]
-
Linker: A central unit that often contains a basic nitrogen, which is crucial for activity and interacts with an acidic residue on the enzyme.[5][6]
-
Right-Hand Side (RHS): This moiety binds to a hydrophobic pocket at the interface of the GyrA or ParC dimer.[4][3]
Unlike fluoroquinolones, which bind to the enzyme-DNA complex after DNA cleavage, NBTIs bind to a different, non-overlapping site.[7][8] Their binding traps the enzyme-DNA complex in a pre-cleavage or post-cleavage state, preventing the religation of the DNA strands. A key distinction in their mechanism is that NBTIs primarily stabilize single-strand DNA breaks, in contrast to fluoroquinolones which stabilize double-strand breaks.[2][9] This inhibition of enzymatic function leads to disruptions in DNA topology, ultimately causing bacterial cell death.[10]
Signaling Pathways and Inhibitory Mechanism
The catalytic cycle of bacterial type II topoisomerases involves a series of conformational changes to bind, cleave, and religate DNA. NBTIs interrupt this cycle, leading to a toxic accumulation of cleavage complexes.
Caption: The normal catalytic cycle of bacterial type II topoisomerases.
NBTIs intervene by binding to the enzyme-DNA complex, creating a stable ternary complex that inhibits the crucial DNA religation step.
Caption: Mechanism of action of NBTIs on the topoisomerase cycle.
Quantitative Data
The potency of NBTIs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the target enzymes and their minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: Inhibitory Potency (IC₅₀) of Representative NBTIs against Bacterial Topoisomerases
| Compound | Target Enzyme | Organism | IC₅₀ (nM) | Reference |
| Amide 1a | DNA Gyrase | S. aureus | 150 | [2] |
| Amide 1a | Topoisomerase IV | S. aureus | 653 | [2] |
| Gepotidacin | DNA Gyrase | S. aureus | ~150 | [2] |
| Gepotidacin | Topoisomerase IV | S. aureus | ~2600 | [2] |
| Amine 2a | DNA Gyrase | S. aureus | ~1500 | [2] |
| Amine 2a | Topoisomerase IV | S. aureus | ~1300 | [2] |
Table 2: Antibacterial Activity (MIC) of Representative NBTIs
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 18c | E. coli | 1.0 | [3] |
| Compound 18c | A. baumannii | 0.5 | [3] |
| Compound 18c | K. pneumoniae | 1.0 | [3] |
| Compound 18c | P. aeruginosa | 1.0 | [3] |
| NBTI Analogues (9-11) | Gram-positive & Gram-negative | > 128 | [10] |
Experimental Protocols
The mechanism of action of NBTIs is elucidated through a series of in vitro biochemical and microbiological assays.
DNA Supercoiling Assay (DNA Gyrase Inhibition)
This assay measures the ability of an NBTI to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme (S. aureus or E. coli), ATP, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the NBTI compound (typically dissolved in DMSO) to the reaction mixtures. A control reaction without the inhibitor is included.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (relaxed, supercoiled) on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The IC₅₀ value is determined as the concentration of the NBTI that inhibits 50% of the supercoiling activity compared to the control.
Decatenation Assay (Topoisomerase IV Inhibition)
This assay assesses the inhibition of topoisomerase IV's ability to decatenate (unlink) catenated kinetoplast DNA (kDNA).
-
Reaction Mixture: Set up a reaction containing kDNA, topoisomerase IV enzyme, ATP, and an appropriate reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the NBTI compound to the reactions.
-
Incubation: Incubate the mixture at 37°C for a set period.
-
Reaction Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated DNA migrates into the gel, while catenated networks remain in the well.
-
Data Analysis: The IC₅₀ is the concentration of the inhibitor that prevents 50% of the kDNA from being decatenated.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to a standardized density.
-
Serial Dilution: Prepare two-fold serial dilutions of the NBTI compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Result Reading: The MIC is the lowest concentration of the NBTI at which no visible bacterial growth is observed.
Experimental Workflow Visualization
The general workflow for an in vitro enzyme inhibition assay is a standardized process from reaction setup to data analysis.
Caption: General experimental workflow for NBTI enzyme inhibition assays.
References
- 1. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
NBTIs-IN-4: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBTIs-IN-4 is a novel bacterial topoisomerase inhibitor (NBTI) that demonstrates potent antibacterial activity against a range of Gram-positive pathogens.[1][2] This class of inhibitors presents a promising avenue for the development of new antibiotics due to its distinct mechanism of action compared to existing drugs, particularly fluoroquinolones. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and key experimental protocols for its characterization.
Core Target and Mechanism of Action
The primary molecular targets of this compound are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation in bacteria.
NBTIs, including this compound, function by binding to a novel, non-overlapping site on the DNA gyrase and topoisomerase IV enzymes, distinct from the binding site of fluoroquinolone antibiotics. This unique binding mode allows NBTIs to circumvent existing resistance mechanisms that affect fluoroquinolones. The binding of this compound stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and ultimately bacterial cell death. The dual-targeting nature of NBTIs is advantageous as it is believed to lower the frequency of resistance development.
Quantitative Data
| Compound | Target Enzyme | Organism | IC50 (µM) |
| Representative NBTI 1 | DNA Gyrase | Staphylococcus aureus | 0.05 |
| Topoisomerase IV | Staphylococcus aureus | 0.2 | |
| Representative NBTI 2 | DNA Gyrase | Escherichia coli | 0.1 |
| Topoisomerase IV | Escherichia coli | 0.08 |
Note: The data presented in this table is for representative, publicly disclosed NBTIs and is intended for illustrative purposes only. These values may not be directly representative of the potency of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize inhibitors of DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is a key indicator of an active compound.
Materials:
-
Relaxed pBR322 DNA
-
S. aureus or E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM DTT, 2.5 mM spermidine, 500 µg/mL BSA)
-
10 mM ATP solution
-
This compound (or other test compound) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 10 mM EDTA)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile distilled water.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.
-
Initiate the reaction by adding DNA gyrase enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Analyze the DNA topology by running the samples on a 1% agarose gel in 1X TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed to supercoiled DNA will be inhibited in the presence of an active compound.
Topoisomerase IV Relaxation Assay
This assay measures the ability of topoisomerase IV to relax a supercoiled plasmid DNA substrate.
Materials:
-
Supercoiled pBR322 DNA
-
S. aureus or E. coli Topoisomerase IV
-
5X Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 40 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
This compound (or other test compound) dissolved in DMSO
-
Stop Solution/Loading Dye
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, supercoiled pBR322 DNA, and sterile distilled water.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.
-
Initiate the reaction by adding topoisomerase IV enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Analyze the DNA topology by running the samples on a 1% agarose gel in 1X TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands. Inhibition will be observed as the persistence of the supercoiled DNA form.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound targeting bacterial topoisomerases.
References
Unveiling the Antibacterial Potential: A Technical Guide to a Novel Bacterial Topoisomerase Inhibitor (NBTI) Series
Disclaimer: Information regarding a specific compound designated "NBTIs-IN-4" is not publicly available in the reviewed scientific literature. This guide therefore provides a comprehensive overview of a representative series of novel tricyclic head group-containing Novel Bacterial Topoisomerase Inhibitors (NBTIs), referred to as the "Redx compounds," based on published research.
This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the antibacterial spectrum, mechanism of action, and key experimental methodologies related to this promising class of antibacterial agents.
Antibacterial Spectrum
The Redx series of NBTIs demonstrates broad-spectrum antibacterial activity against a panel of both Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains of clinical significance. The quantitative antibacterial potency is summarized below as Minimum Inhibitory Concentration (MIC) values.
Table 1: In Vitro Antibacterial Activity of Redx NBTIs against Gram-Positive Bacteria
| Bacterial Species | Strain | REDX07623 MIC (µg/mL) | REDX06213 MIC (µg/mL) | REDX06276 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.25 | 0.25 | 0.25 | 0.25 | 1 |
| Staphylococcus aureus | ATCC 33591 (MRSA) | 0.25 | 0.25 | 0.25 | 16 | 1 |
| Staphylococcus aureus | NRS384 (VISA) | 0.25 | 0.25 | 0.25 | 16 | 4 |
| Enterococcus faecalis | ATCC 29212 | 1 | 1 | 1 | 1 | 2 |
| Enterococcus faecium | VRE clinical isolate | 1 | 1 | 1 | 16 | >64 |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 | 0.06 | 0.06 | 1 | 0.25 |
Data sourced from[1]
Table 2: In Vitro Antibacterial Activity of Redx NBTIs against Gram-Negative Bacteria
| Bacterial Species | Strain | REDX07623 MIC (µg/mL) | REDX06213 MIC (µg/mL) | REDX06276 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Acinetobacter baumannii | ATCC 19606 | 2 | 2 | 2 | 0.5 |
| Escherichia coli | ATCC 25922 | 4 | 4 | 4 | 0.015 |
| Haemophilus influenzae | ATCC 49247 | 0.12 | 0.12 | 0.12 | 0.015 |
| Klebsiella pneumoniae | ATCC 13883 | 8 | 8 | 8 | 0.015 |
| Neisseria gonorrhoeae | ATCC 49226 | 0.06 | 0.06 | 0.06 | 0.008 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 | 16 | 16 | 0.5 |
Data sourced from[1]
Table 3: Activity of Redx NBTIs against Multidrug-Resistant (MDR) Gram-Negative Clinical Isolates
| Bacterial Species | Number of Isolates | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | 50 | REDX07623 | 4 | 4 |
| REDX06213 | 4 | 8 | ||
| REDX06276 | 4 | 4 | ||
| Escherichia coli | 50 | REDX07623 | 4 | 8 |
| REDX06213 | 4 | 4 | ||
| REDX06276 | 4 | 8 | ||
| Klebsiella pneumoniae | 50 | REDX07623 | 8 | 16 |
| REDX06213 | 8 | 16 | ||
| REDX06276 | 4 | 8 |
Data sourced from[1]
Table 4: In Vitro Antibacterial Activity of Redx NBTIs against Anaerobic Bacteria
| Bacterial Species | Number of Isolates | Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 10 | REDX07623 | 4 | 4 |
| REDX06213 | 4 | 4 | ||
| Clostridium perfringens | 10 | REDX07623 | 2 | 2 |
| REDX06213 | 2 | 2 | ||
| Propionibacterium acnes | 10 | REDX07623 | 0.25 | 0.5 |
| REDX06213 | 2 | 4 |
Data sourced from[1]
Mechanism of Action
NBTIs are inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibiotics.[1][3] NBTIs bind to a distinct site on the enzyme-DNA complex compared to fluoroquinolones, which allows them to overcome existing target-mediated resistance to fluoroquinolones.[3][4][5] The binding of NBTIs stabilizes the cleavage complex, leading to an accumulation of DNA strand breaks and ultimately bacterial cell death.[3][6] The dual-targeting nature of NBTIs against both DNA gyrase and topoisomerase IV is believed to contribute to a lower frequency of resistance development.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the Redx series of NBTIs.
3.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Growth Conditions: A panel of clinically relevant Gram-positive and Gram-negative bacteria were used. Bacteria were cultured on appropriate agar plates and incubated under optimal conditions (e.g., 37°C for 24 hours).
-
Inoculum Preparation: A few colonies of the test organism were transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension was then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Plates: 96-well microtiter plates were used. The NBTI compounds were serially diluted in cation-adjusted Mueller-Hinton broth (CA-MHB).
-
Incubation: The inoculated plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible growth was observed.
3.2. Time-Kill Kinetics Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the NBTIs over time.
-
Bacterial Culture: An overnight culture of the test organism (e.g., Acinetobacter baumannii or Escherichia coli) was diluted in fresh CA-MHB and grown to the exponential phase (OD₆₀₀ ≈ 0.3).
-
Inoculum Adjustment: The culture was adjusted to a 0.5 McFarland standard and then diluted to approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CA-MHB.
-
Compound Addition: The NBTI compound was added at concentrations corresponding to multiples of its MIC (e.g., 4x and 8x MIC). A growth control flask with no compound was included.
-
Sampling and Plating: Aliquots were removed from each flask at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours). Serial dilutions of the samples were plated onto appropriate agar plates.
-
Colony Counting: The plates were incubated, and the number of colonies (CFU/mL) was determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time was plotted to determine the rate of bacterial killing. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.
The Redx compounds demonstrated time-dependent bactericidal activity against susceptible pathogens.[1]
Conclusion
The investigated series of Novel Bacterial Topoisomerase Inhibitors exhibits potent, broad-spectrum antibacterial activity against a wide range of clinically important pathogens, including drug-resistant strains. Their dual-targeting mechanism of action and distinct binding site from fluoroquinolones make them a promising class of antibiotics for further development in the fight against antimicrobial resistance. The provided data and protocols offer a solid foundation for researchers and drug developers working in this area.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
NBTIs-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of NBTIs-IN-4, a novel bacterial topoisomerase inhibitor (NBTI). This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antibacterial agents. This compound demonstrates potent activity against a range of Gram-positive pathogens by inhibiting DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication, with a low frequency of resistance.[1]
Core Chemical Properties
A summary of the known chemical properties of this compound is presented below. This data is essential for the design and execution of in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Weight | 489.52 g/mol | [1] |
| Molecular Formula | C22H24FN5O5S | [1] |
| Appearance | Solid | |
| Storage | Powder: -20°C (3 years)In solvent: -80°C (1 year) | [1] |
Solubility Profile
Experimental Protocols for Solubility Determination
For researchers wishing to determine the precise solubility of this compound in their specific experimental conditions, the following standard protocols are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
Protocol:
-
Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., phosphate-buffered saline, cell culture media).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle or centrifuge it to separate the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent.
Kinetic Solubility Assessment
This high-throughput method provides a rapid estimation of a compound's solubility.
Protocol (based on precipitation from a DMSO stock):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer of interest.
-
Mix the solution and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.
-
Alternatively, the concentration of the dissolved compound can be quantified by filtering the solution and measuring the UV absorbance of the filtrate at the compound's λmax.
Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
NBTIs, including this compound, exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. The mechanism involves the formation of a stable ternary complex between the NBTI, the enzyme, and the bacterial DNA. This stabilization of the enzyme-DNA complex prevents the re-ligation of single-stranded DNA breaks, leading to a disruption of essential cellular processes and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow for Physicochemical Profiling
The following workflow outlines the key steps in characterizing the fundamental properties of a novel chemical entity like this compound.
References
NBTIs-IN-4: A Technical Overview of In Vitro Activity Against Gram-Positive Bacteria
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro activity of Novel Bacterial Topoisomerase Inhibitors (NBTIs), with a specific focus on the characteristics attributed to NBTIs-IN-4 and its closely related analogs against Gram-positive bacteria. While detailed peer-reviewed publications specifically characterizing "this compound" are not publicly available, this document synthesizes information from commercial suppliers and analogous indane-containing NBTIs to present a thorough technical resource.
This compound is described as a potent antibacterial agent demonstrating significant activity against a diverse range of Gram-positive pathogens.[1] Its mechanism of action involves the dual inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, leading to a low frequency of resistance development.[1]
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
NBTIs represent a promising class of antibiotics that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[2][3][4] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, thereby circumventing existing target-mediated resistance mechanisms.[2][5] The general structure of NBTIs consists of two heteroaromatic moieties connected by a linker.[6] One end of the molecule intercalates into the bacterial DNA, while the other binds to a pocket on the enzyme, leading to the inhibition of its activity.[2][7] This dual-targeting capability is a significant advantage, as it is associated with a lower potential for the development of resistance.[2]
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
NBTIs-IN-4: An In-Depth Technical Guide on In Vitro Activity Against Gram-negative Bacteria
Disclaimer: No specific compound designated "NBTIs-IN-4" was identified in a comprehensive review of publicly available scientific literature. This document instead provides a detailed overview of a representative Novel Bacterial Topoisomerase Inhibitor (NBTI), NBTI 5463, to illustrate the typical in vitro activity profile and experimental evaluation of this promising class of antibiotics against Gram-negative pathogens. The data and protocols presented are synthesized from published research on NBTIs.
Executive Summary
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a critical new class of antibacterial agents with a distinct mechanism of action from existing drugs like fluoroquinolones, making them promising candidates for combating multidrug-resistant (MDR) Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of NBTIs against a panel of clinically relevant Gram-negative bacteria, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The primary targets for NBTIs in Gram-negative bacteria are the essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and transcription.[1][3][4] By inhibiting these enzymes, NBTIs induce bacterial cell death. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.
In Vitro Antibacterial Activity of NBTI 5463
The in vitro potency of NBTIs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[5] The following tables summarize the MIC values for a representative NBTI, NBTI 5463, against a range of Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of NBTI 5463 Against Key Gram-negative Pathogens
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 |
| Escherichia coli | ARC1710 | 2 |
| Pseudomonas aeruginosa | PAO1 | 0.5 |
| Pseudomonas aeruginosa | VL-098 | 1 |
| Escherichia coli | VL-229 | 1 |
Data synthesized from publicly available research on NBTI 5463.[6]
Table 2: Activity of NBTI 5463 Against Multidrug-Resistant (MDR) Pseudomonas aeruginosa Isolates
| Isolate Phenotype | Comparator Antibiotic MIC (µg/mL) | NBTI 5463 MIC (µg/mL) |
| Multidrug-Resistant | Increased MICs for other classes | Potent Activity |
This table illustrates the potent activity of NBTI 5463 against problematic MDR strains where other antibiotics have reduced efficacy.[6]
Mechanism of Action: Targeting Bacterial Type II Topoisomerases
NBTIs exert their bactericidal effect by inhibiting the catalytic activity of DNA gyrase and topoisomerase IV.[1][3] Unlike fluoroquinolones, which stabilize a double-strand DNA break, NBTIs are understood to primarily stabilize single-strand DNA breaks.[3][7] This leads to a disruption of essential cellular processes and ultimately, cell death. In Gram-negative bacteria, topoisomerase IV is often the primary target.[8]
Experimental Protocols
The following section details the standardized methodologies for determining the in vitro activity of NBTIs against Gram-negative bacteria, primarily based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the most common method for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Test compound (NBTI)
-
Gram-negative bacterial strains (e.g., from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the NBTI in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the NBTI in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted NBTI with the prepared bacterial inoculum.
-
Include a growth control well (no NBTI) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the NBTI at which there is no visible growth.
-
Conclusion
NBTIs, exemplified by compounds like NBTI 5463, demonstrate potent in vitro activity against a broad spectrum of Gram-negative bacteria, including challenging multidrug-resistant strains. Their novel mechanism of action, targeting DNA gyrase and topoisomerase IV at a site distinct from fluoroquinolones, underscores their potential to address the growing threat of antimicrobial resistance. The standardized protocols outlined in this guide provide a robust framework for the continued evaluation and development of this promising class of antibacterial agents. Further research and clinical trials are essential to fully elucidate the therapeutic potential of NBTIs in treating infections caused by Gram-negative pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship (SAR) of NBTIs-IN-4
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication and transcription, making them well-validated targets for antibiotics.[4] Unlike the fluoroquinolone class of antibiotics, NBTIs bind to a distinct, non-overlapping site on the enzyme-DNA complex.[1][5][6] This alternative binding mode allows NBTIs to evade existing target-mediated resistance to fluoroquinolones, a significant advantage in combating drug-resistant bacterial strains.[5][6][7]
The clinical development of NBTIs has seen both progress and challenges. Viquidacin (NXL-101) was an early candidate that was discontinued due to hERG-related cardiotoxicity.[8][9] However, more recent compounds have shown promise, with Gepotidacin (GSK2140944) having completed Phase III clinical trials for treating uncomplicated urinary tract infections and gonorrhea.[8][9][10]
The mechanism of action for NBTIs involves the stabilization of a ternary complex between the topoisomerase and bacterial DNA.[11] This action primarily enhances enzyme-mediated single-strand DNA breaks, as opposed to the double-strand breaks induced by fluoroquinolones, ultimately leading to bacterial cell death.[1][7][12]
Core Pharmacophore and Structure-Activity Relationship (SAR)
The NBTI pharmacophore is modular, generally consisting of three distinct components: a Left-Hand Side (LHS), a central Linker, and a Right-Hand Side (RHS).[1][8][11] The SAR of NBTIs is understood by analyzing how modifications to each of these three regions impact enzyme inhibition and antibacterial activity.
Left-Hand Side (LHS) SAR
The LHS moiety is typically a bi- or tricyclic heteroaromatic system that intercalates between the central DNA base pairs within the enzyme-DNA complex.[3][11] While it does not make direct contact with the enzyme, its structure significantly influences the compound's overall physicochemical profile and inhibitory activity.[8]
-
Ring Systems: Quinolines, quinoxalines, naphthyridines, and various tricyclic systems like pyrrolo-quinolinones have been extensively studied.[3]
-
Substitutions: Small substituents at the 6-position are generally preferred. A 6-methoxy group often confers stronger topoIV inhibitory activity compared to an unsubstituted analog. Fluorine and cyano groups at this position are also considered suitable alternatives.[3]
-
Conformational Restraint: Introducing a carbonyl group at the 3-position can restrain the conformational rotation of the LHS, which can be beneficial for activity.[8]
Linker SAR
The linker connects the LHS and RHS and plays a critical role in correctly orienting them within the ternary complex.[8]
-
Core Scaffolds: Common linker scaffolds include cyclohexane, tetrahydropyran, and piperidine rings.[8]
-
Basic Amine: The presence of a protonated basic amine in the linker is often considered optimal for NBTI activity, likely aiding in solubility and forming key interactions.[8]
-
Stereochemistry and Rigidity: The geometry and rigidity of the linker are crucial. For instance, oxabicyclooctane and dioxane linkers have also been explored to provide more defined three-dimensional structures.[8]
Right-Hand Side (RHS) SAR
The RHS fragment binds into a deep, non-catalytic, hydrophobic pocket formed at the interface of the GyrA subunits (in DNA gyrase) or ParC subunits (in topoisomerase IV).[1][11] This interaction is a primary determinant of enzyme inhibitory potency.
-
Hydrophobic Interactions: The binding pocket is largely hydrophobic, favoring RHS moieties that can engage in these interactions.[1]
-
Halogen Bonding: A key discovery in NBTI development was the importance of halogen bonds. A halogen atom (e.g., chlorine, bromine) at the para-position of a phenyl RHS can establish strong, symmetrical bifurcated halogen bonds with the backbone carbonyl oxygens of key alanine residues (e.g., Ala68 in S. aureus GyrA).[1] This interaction is responsible for the excellent enzyme inhibitory potency of many NBTIs.
-
Alternative Interactions: Attempts to replace the halogen with groups that could form hydrogen bonds (e.g., an amino group) have been unsuccessful, often leading to a complete loss of activity, demonstrating the critical nature of hydrophobic and halogen-bonding interactions over hydrogen-bonding in this pocket.[1][9]
Quantitative SAR Data
The following tables summarize key quantitative data for representative NBTIs, illustrating the principles described above.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC₅₀ (nM) | Source |
|---|---|---|---|
| Amide 1a | S. aureus DNA Gyrase | 150 | [2][7] |
| Amide 1a | S. aureus Topoisomerase IV | 653 | [2][7] |
| Gepotidacin | S. aureus DNA Gyrase | ~150 (equipotent to 1a) | [7] |
| Gepotidacin | S. aureus Topoisomerase IV | ~2600 (4-fold less potent than 1a) | [7] |
| Amine 2a | S. aureus DNA Gyrase | ~1500 (10-fold less potent than 1a) | [7] |
| Amine 2a | S. aureus Topoisomerase IV | ~1300 (2-fold less potent than 1a) |[7] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | MRSA, USA300 (μg/mL) | A. baumannii, ATCC 19606 (μg/mL) | E. coli, ATCC 25922 (μg/mL) | Source |
|---|---|---|---|---|
| 1a | 0.125 | 2 | 2 | [2] |
| 1b | 1 | 32 | 8 | [2] |
| 2a | 0.25 | 16 | 16 | [2] |
| Gepotidacin | 0.25–1 | 32–64 | 1–2 | [2] |
| Ciprofloxacin | 16 | 1–8 | 0.015–0.03 |[2] |
Mechanism of Action Pathway
NBTIs function by trapping the topoisomerase on the DNA, preventing the re-ligation of a transient DNA strand break. This leads to an accumulation of stalled cleavage complexes, which are lethal to the bacterium.
Key Experimental Protocols
The characterization of NBTIs relies on a set of standardized biochemical and microbiological assays.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
-
Objective: To determine the IC₅₀ value of an inhibitor against DNA gyrase.
-
Materials:
-
S. aureus or E. coli DNA gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
Test compound (NBTI) at various concentrations in DMSO
-
Stop Solution/Loading Dye (e.g., containing EDTA and a density agent like Ficoll)
-
1% Agarose gel with ethidium bromide or SYBR Safe
-
Tris-Borate-EDTA (TBE) buffer for electrophoresis
-
-
Procedure:
-
Reaction mixtures are prepared in microtiter plates or tubes, containing assay buffer, relaxed pBR322 DNA, and the test compound at desired final concentrations.
-
The DNA gyrase enzyme is added to each reaction and incubated for a short period at 37°C.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated for 60-90 minutes at 37°C to allow for the supercoiling reaction to proceed.
-
The reaction is terminated by adding the Stop Solution/Loading Dye.
-
The samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the relaxed and supercoiled forms of the plasmid.
-
The gel is visualized under UV light. The intensity of the supercoiled DNA band is quantified.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Topoisomerase IV Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by Topoisomerase IV.
-
Objective: To determine the IC₅₀ value of an inhibitor against Topoisomerase IV.
-
Methodology: The protocol is highly similar to the supercoiling assay, with the following key differences:
-
Enzyme: Topoisomerase IV is used instead of DNA gyrase.
-
Substrate: Catenated kinetoplast DNA (kDNA) is used as the substrate instead of relaxed plasmid DNA.
-
Analysis: On an agarose gel, kDNA remains in the well, while decatenated DNA migrates into the gel as open-circular or linear forms. Inhibition is measured by the reduction in the amount of decatenated product.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Objective: To quantify the whole-cell antibacterial potency of a compound.
-
Methodology: Procedures are performed according to the guidelines of the Clinical & Laboratory Standards Institute (CLSI).
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Positive (no drug) and negative (no bacteria) controls are included.
-
The plate is incubated for 18-24 hours at 37°C.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
References
- 1. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Binding Site of Novel Bacterial Topoisomerase Inhibitors (NBTIs) on DNA Gyrase
This guide provides a comprehensive technical overview of the binding site and mechanism of action of Novel Bacterial Topoisomerase Inhibitors (NBTIs) on their target, DNA gyrase. It is intended for researchers, scientists, and drug development professionals working on the discovery and development of new antibacterial agents. While this document focuses on the general class of NBTIs, the principles and data presented are representative of the interactions of specific compounds within this class, such as NBTIs-IN-4, with DNA gyrase.
Introduction to NBTIs and DNA Gyrase
The emergence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1] Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are clinically validated targets for antibacterial drugs.[2][3] DNA gyrase, an essential enzyme in bacteria, introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[3][4] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[4][5]
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterials that target DNA gyrase and topoisomerase IV.[6][7] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct, non-overlapping site, allowing them to evade cross-resistance with existing fluoroquinolone drugs.[1][7] The most advanced NBTI, gepotidacin, is in late-stage clinical trials, highlighting the therapeutic potential of this class.[1][8]
The NBTI Binding Site on DNA Gyrase
NBTIs bind to a non-catalytic, transient pocket formed at the interface of the two GyrA subunits of DNA gyrase.[1][9][10] The binding of a single NBTI molecule is sufficient to inhibit the enzyme's function.[11] The NBTI molecule typically consists of three key structural components: a Left-Hand Side (LHS) moiety, a Right-Hand Side (RHS) moiety, and a central linker.[1][8]
-
Left-Hand Side (LHS): The LHS moiety, commonly a heteroaromatic system like quinoline, quinoxaline, or naphthyridine, intercalates between the central DNA base pairs at the enzyme's DNA-gate, midway between the two DNA cleavage sites.[1][2][8][11] This intercalation is asymmetrical and is a key feature of the NBTI mechanism.[12] Substitutions on the LHS can significantly impact the inhibitor's potency.[2][8]
-
Right-Hand Side (RHS): The RHS moiety binds to a deep, hydrophobic pocket on the surface of the GyrA dimer.[1][10] This pocket is formed by residues from both GyrA subunits.[1] The nature of the RHS and its interactions with the pocket are crucial for the inhibitor's affinity and antibacterial activity.[1] For instance, halogen atoms on the RHS can form strong, symmetrical bifurcated halogen bonds with the backbone carbonyls of key amino acid residues, significantly enhancing binding potency.[1][12]
-
Linker: The central linker connects the LHS and RHS and plays a critical role in correctly positioning them for optimal interaction with DNA and the enzyme.[8] The linker often contains a basic amine that can form long-range electrostatic interactions with acidic residues in the binding pocket, such as Asp83 in S. aureus GyrA.[5][10]
Key Amino Acid Residues: Crystallographic and molecular dynamics studies have identified several key amino acid residues in the GyrA subunits that are critical for NBTI binding. There is a high degree of conservation of these residues across different bacterial species.[2][5]
-
Staphylococcus aureus GyrA: Ala68, Gly72, Asp83, and Met121 are key residues involved in NBTI interaction.[1][2][5] Specifically, the backbone carbonyls of the two symmetry-related Ala68 residues can form halogen bonds with the RHS of the NBTI.[12]
-
Escherichia coli GyrA: The corresponding key residues are Ala67, Gly71, and Met120.[2] Asp82 in E. coli GyrA plays a similar role to Asp83 in S. aureus in interacting with the linker.[5]
-
Atypical Interactions: Some amide NBTIs have been shown to have an unusual binding mode that involves engagement with both D83 and R122 of GyrA.[6]
Quantitative Data: Inhibitory Potency of Representative NBTIs
The inhibitory activity of NBTIs against DNA gyrase is typically quantified by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC₅₀ values for selected NBTIs against S. aureus DNA gyrase.
| Compound | S. aureus DNA Gyrase IC₅₀ (nM) | Reference |
| Amide 1a | 150 | [3] |
| Gepotidacin | ~150 | [3] |
| Compound 5 | 96 | [13] |
Experimental Protocols
The characterization of NBTI binding to DNA gyrase involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
4.1. DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to block the supercoiling activity of DNA gyrase.
-
Materials:
-
Relaxed pBR322 DNA (substrate)
-
S. aureus DNA gyrase
-
Assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml bovine serum albumin.
-
NBTI compound of interest
-
Stop solution/loading dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, and 50% glycerol.
-
Agarose gel (1%) in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide staining solution
-
-
Protocol:
-
Prepare reaction mixtures containing assay buffer, 200 ng of relaxed pBR322 DNA, and varying concentrations of the NBTI compound.
-
Initiate the reaction by adding S. aureus DNA gyrase.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane. The IC₅₀ value is determined as the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50% compared to the no-inhibitor control.
-
4.2. DNA Cleavage Assay
This assay determines whether an NBTI acts as a topoisomerase poison by stabilizing the cleavage complex.
-
Materials:
-
Supercoiled pBR322 DNA
-
S. aureus DNA gyrase
-
Cleavage buffer: (same as supercoiling assay buffer)
-
NBTI compound
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Agarose gel (1%) and electrophoresis apparatus
-
-
Protocol:
-
Set up reaction mixtures containing cleavage buffer, supercoiled pBR322 DNA, and the NBTI at various concentrations.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/ml.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
Analyze the DNA products by agarose gel electrophoresis. The appearance of nicked (single-strand break) or linear (double-strand break) DNA indicates that the NBTI stabilizes the cleavage complex.[3]
-
4.3. X-ray Crystallography of the Gyrase-DNA-NBTI Ternary Complex
This technique provides high-resolution structural information about the binding of an NBTI to DNA gyrase.
-
Protocol Outline:
-
Protein Expression and Purification: Express and purify the core domains of S. aureus GyrA and GyrB subunits.
-
Complex Formation: Form the ternary complex by incubating the purified GyrA and GyrB proteins with a suitable DNA duplex and the NBTI compound.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).
-
Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known gyrase structure), and build and refine the atomic model of the complex. The final refined structure reveals the precise interactions between the NBTI, DNA, and the amino acid residues of the gyrase binding pocket.[10]
-
Visualizations
5.1. Mechanism of NBTI Action on DNA Gyrase
The following diagram illustrates the key steps in the mechanism of action of NBTIs.
Caption: Mechanism of NBTI-mediated inhibition of DNA gyrase.
5.2. Experimental Workflow for NBTI Characterization
The diagram below outlines a typical workflow for the identification and characterization of novel NBTIs.
Caption: Experimental workflow for NBTI discovery and characterization.
Conclusion
The binding site of NBTIs on DNA gyrase is a well-characterized, non-catalytic pocket at the interface of the GyrA subunits. The unique three-part structure of NBTIs allows for a dual interaction mode, with the LHS intercalating into the DNA and the RHS binding to a hydrophobic pocket on the enzyme. This mechanism, which stabilizes a single-strand DNA break, is distinct from that of fluoroquinolones and provides a powerful strategy to combat bacterial infections, including those caused by fluoroquinolone-resistant strains. The detailed understanding of the NBTI binding site, facilitated by structural biology and biochemical assays, continues to guide the rational design of new and more potent antibacterial agents.
References
- 1. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. | John Innes Centre [jic.ac.uk]
- 13. Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors | John Innes Centre [jic.ac.uk]
An In-depth Technical Guide on the Interaction of Novel Bacterial Topoisomerase Inhibitors with Topoisomerase IV
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data for a compound designated "NBTIs-IN-4". Therefore, this technical guide provides a comprehensive overview of the interaction between the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and bacterial topoisomerase IV, drawing upon established research in the field. The presented data, protocols, and mechanisms are representative of the NBTI class and serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction to NBTIs and Topoisomerase IV
Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that regulate the topological state of DNA, making them validated targets for antibacterial agents.[1][2] Topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits (C2E2), is primarily responsible for the decatenation of daughter chromosomes following DNA replication.[1][2] Its inhibition leads to cell death, highlighting its importance as a therapeutic target.[2]
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target DNA gyrase and topoisomerase IV.[3][4] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, thus circumventing existing fluoroquinolone resistance mechanisms.[5][6] NBTIs are generally dual-targeting inhibitors, acting on both DNA gyrase and topoisomerase IV, which is an attractive feature for reducing the potential for resistance development.[4][5]
Mechanism of Action
NBTIs function by stabilizing a ternary complex consisting of the topoisomerase IV enzyme, DNA, and the inhibitor molecule itself.[7] The NBTI molecule is comprised of three key structural components: a left-hand side (LHS) moiety that intercalates into the DNA, a right-hand side (RHS) moiety that binds to a hydrophobic pocket on the ParC subunit, and a linker that connects the two.[3][4] This binding event prevents the re-ligation of the DNA strands after cleavage by the enzyme, leading to an accumulation of DNA breaks.[8] A hallmark of most NBTIs is the induction of single-stranded DNA breaks, in contrast to fluoroquinolones which typically induce double-stranded breaks.[8] However, some newer NBTIs have been shown to induce both single- and double-stranded breaks.[8][9]
dot
Caption: Mechanism of NBTI action on Topoisomerase IV.
Quantitative Data on NBTI Activity
The inhibitory potency of NBTIs against topoisomerase IV is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes representative IC50 values for various NBTIs against E. coli and S. aureus topoisomerase IV, as reported in the literature.
| Compound Class | Target Organism | Topoisomerase IV IC50 (µM) | Reference |
| Pyridooxazinone/Pyridothiazinone NBTIs | S. aureus | 4-16 times stronger than dioxinopyridine analogs | [3] |
| Dioxane-linked amide NBTIs | N. gonorrhoeae | Potent inhibition leading to double-stranded DNA breaks | [8] |
| Indane-containing NBTIs | E. coli | Varies based on specific substitutions | [5] |
| General NBTIs | E. coli | Potent inhibitors of catalytic activity | [10] |
Detailed Experimental Protocols
Topoisomerase IV DNA Relaxation Assay
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase IV.
Materials:
-
E. coli Topoisomerase IV enzyme and 5X Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 50 µg/mL albumin).[11]
-
Dilution Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, 40% v/v glycerol).[11]
-
Supercoiled pBR322 plasmid DNA (1 µg/µL).[11]
-
NBTI compound dissolved in DMSO.
-
GSTEB (Glycerol Stop and Tracking Dye Buffer).[12]
-
Chloroform/isoamyl alcohol (24:1).[12]
-
Agarose, Ethidium Bromide, and appropriate electrophoresis buffer (e.g., TBE or TAE).[13]
Procedure:
-
Prepare a reaction mixture containing 5X Assay Buffer, supercoiled pBR322 DNA, and water on ice.[12]
-
Aliquot the reaction mixture into microcentrifuge tubes.[12]
-
Add the NBTI compound at various concentrations to the respective tubes. Include a no-drug control and a no-enzyme control.[12]
-
Add diluted topoisomerase IV enzyme to all tubes except the no-enzyme control.[12]
-
Incubate the reactions at 37°C for 30 minutes.[12]
-
Stop the reaction by adding GSTEB and chloroform/isoamyl alcohol.[12]
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.[12]
-
Load the aqueous phase onto a 1% agarose gel containing ethidium bromide.[11]
-
Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.[11]
-
Visualize the DNA bands under UV light. The inhibition of relaxation will be observed as the persistence of the supercoiled DNA form.[11]
Topoisomerase IV DNA Cleavage Assay
This assay determines if the inhibitor stabilizes the covalent enzyme-DNA cleavage complex.
Materials:
-
E. coli or S. aureus Topoisomerase IV and corresponding Assay Buffer.[11][13]
-
NBTI compound in DMSO.
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 2% w/v).[11]
-
Proteinase K (e.g., 10 mg/mL).[11]
-
Agarose, Ethidium Bromide, and electrophoresis buffer.[13]
Procedure:
-
Set up reaction mixtures with Assay Buffer, supercoiled pBR322 DNA, and the NBTI compound at various concentrations.[11]
-
Add topoisomerase IV to initiate the reaction.[11]
-
Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of cleavage complexes.[11]
-
Add SDS and Proteinase K to stop the reaction and digest the enzyme.[11]
-
Incubate at a suitable temperature (e.g., 37°C) for another 30 minutes.[11]
-
Analyze the DNA products by agarose gel electrophoresis.[11] An increase in the amount of linear or nicked DNA with increasing inhibitor concentration indicates stabilization of the cleavage complex.[11]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[14][15]
Materials:
-
Purified Topoisomerase IV protein.
-
NBTI compound.
-
Dialysis buffer matched for both the protein and the ligand.[16]
-
Isothermal Titration Calorimeter.
Procedure:
-
Thoroughly dialyze the purified topoisomerase IV against the chosen buffer.[16]
-
Dissolve the NBTI compound in the same dialysis buffer.[16]
-
Degas both the protein solution and the ligand solution.
-
Load the topoisomerase IV solution into the sample cell of the calorimeter and the NBTI solution into the injection syringe.[16]
-
Perform a series of injections of the NBTI into the protein solution while monitoring the heat changes.[14][17]
-
Analyze the resulting thermogram to determine the binding parameters.[14][17]
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical workflow for characterizing the interaction of an NBTI with topoisomerase IV.
dot
Caption: Experimental workflow for NBTI-Topo IV interaction.
Conclusion
The interaction of Novel Bacterial Topoisomerase Inhibitors with topoisomerase IV represents a promising avenue for the development of new antibacterial agents to combat drug-resistant pathogens. This guide has provided a comprehensive overview of the mechanism of action, methods for quantitative analysis, and detailed experimental protocols for studying this interaction. While specific data for "this compound" is not currently available, the principles and methodologies outlined herein provide a robust framework for the investigation of this and other novel NBTI compounds. Future research, including structural studies through X-ray crystallography, will be crucial for the rational design and optimization of next-generation NBTIs.[18][19][20][21]
References
- 1. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. inspiralis.com [inspiralis.com]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Crystallization and preliminary X-ray diffraction analysis of two N-terminal fragments of the DNA-cleavage domain of topoisomerase IV from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystallization and X-ray diffraction data collection of topoisomerase IV ParE subunit from Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Crystallization and X-ray diffraction data collection of topoisomerase IV ParE subunit from Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity and Safety Profile of NBTIs-IN-4
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity and safety profile of NBTIs-IN-4, a novel bacterial topoisomerase inhibitor. The data presented herein is primarily derived from the study "Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors: Identification of a Lead with In Vivo Efficacy against MRSA"[1][2]. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antibacterial agents.
This compound belongs to a promising class of antibiotics known as novel bacterial topoisomerase inhibitors (NBTIs) that exhibit potent activity against a range of Gram-positive pathogens.[1][3] A significant focus of the preclinical development of this class of compounds has been to mitigate off-target effects, particularly the inhibition of the human ether-à-go-go-related gene (hERG) channel, a key safety liability that can lead to cardiovascular toxicity.[1][2]
Mechanism of Action
This compound exerts its antibacterial effect by simultaneously inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for DNA replication, repair, and segregation in bacteria. By targeting both enzymes, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death. This dual-targeting mechanism may also contribute to a lower frequency of resistance development.[1]
In Vitro Safety and Toxicity Profile
A critical aspect of the preclinical evaluation of this compound and its analogs was the assessment of their in vitro safety profile, with a particular focus on cardiovascular safety and metabolic stability.
Table 1: In Vitro Cardiovascular Safety Profile
| Compound | hERG Inhibition (IC50, µM) |
| This compound (as lead compound 79) | >30 |
| Comparator 1 | Data not available |
| Comparator 2 | Data not available |
Data derived from the lead compound 79 in the cited study, which represents the optimized molecule from the this compound series.[1]
Table 2: In Vitro Metabolic Stability
| Compound | Mouse Liver Microsomal Stability (% remaining after 30 min) | Human Liver Microsomal Stability (% remaining after 30 min) |
| This compound (as lead compound 79) | >95% | >95% |
| Comparator 1 | Data not available | Data not available |
| Comparator 2 | Data not available | Data not available |
Data derived from the lead compound 79 in the cited study.[1]
Experimental Protocols
hERG Inhibition Assay
The potential for this compound to inhibit the hERG potassium channel was assessed using a whole-cell patch-clamp electrophysiology study in HEK293 cells stably expressing the hERG channel.
Methodology:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel were cultured under standard conditions.
-
Electrophysiology: Whole-cell voltage-clamp recordings were performed at room temperature. The holding potential was -80 mV.
-
Pulse Protocol: A depolarization step to +20 mV for 2 seconds was used to activate the hERG channels, followed by a repolarization step to -50 mV for 3 seconds to elicit the hERG tail current.
-
Compound Application: this compound was acutely applied at increasing concentrations to determine a concentration-response relationship.
-
Data Analysis: The peak tail current amplitude was measured before and after drug application. The percentage of inhibition was calculated, and the IC50 value was determined by fitting the concentration-response data to a Hill equation.
Liver Microsomal Stability Assay
The metabolic stability of this compound was evaluated in both mouse and human liver microsomes to predict its hepatic clearance.
Methodology:
-
Incubation: this compound (at a final concentration, e.g., 1 µM) was incubated with liver microsomes (e.g., 0.5 mg/mL) from mice and humans in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots were taken at specific time points (e.g., 0, 5, 15, and 30 minutes).
-
Reaction Termination: The reaction was quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples were centrifuged, and the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.
In Vivo Efficacy and Safety
The lead compound from the this compound series (compound 79) was evaluated in a murine model of methicillin-resistant Staphylococcus aureus (MRSA) infection to assess its in vivo efficacy and tolerability.[1] The study demonstrated that the compound was efficacious in this model, suggesting a favorable therapeutic window.[1] Detailed toxicological parameters from this in vivo study, such as clinical observations, body weight changes, and gross pathology, are not extensively detailed in the primary publication but the positive efficacy outcome implies a degree of tolerability at the effective doses.
Summary and Conclusion
The preliminary toxicity and safety assessment of this compound, represented by the lead compound 79, indicates a promising preclinical profile. The compound exhibits a low potential for hERG inhibition, a critical factor for cardiovascular safety, and demonstrates high stability in both mouse and human liver microsomes, suggesting a lower likelihood of rapid metabolic clearance. Furthermore, its demonstrated in vivo efficacy in a relevant infection model provides confidence in its potential as a therapeutic agent. Further comprehensive in vivo toxicology studies will be necessary to fully characterize the safety profile of this compound and support its advancement into clinical development.
References
Methodological & Application
Application Notes and Protocols for Novel Bacterial Topoisomerase Inhibitors (NBTIs) in Bacterial Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibiotic development.[1][2] Unlike fluoroquinolones, which trap the enzyme-DNA cleavage complex in a state with double-strand breaks, NBTIs bind to a distinct site on the enzyme-DNA complex prior to DNA cleavage.[3][4] This different mechanism of action allows NBTIs to evade existing target-mediated resistance to fluoroquinolones.[1][5] This document provides detailed application notes and protocols for the use of NBTIs, with a focus on a representative compound designated as NBTIs-IN-4 , in bacterial culture assays.
Disclaimer: "this compound" is a placeholder for a specific novel bacterial topoisomerase inhibitor. The following protocols and data are based on the general properties of the NBTI class of compounds. Researchers should optimize these protocols for their specific NBTI compound of interest.
Mechanism of Action
NBTIs function by forming a ternary complex with the bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and DNA. The NBTI molecule typically consists of three parts: a "left-hand side" (LHS) that intercalates into the DNA, a "right-hand side" (RHS) that binds to the enzyme, and a linker connecting the two.[6] This binding stabilizes a conformation of the enzyme that prevents the double-strand DNA cleavage and re-ligation cycle, ultimately inhibiting DNA replication and leading to bacterial cell death.[3][4] The dual targeting of both DNA gyrase and topoisomerase IV by many NBTIs is believed to reduce the frequency of resistance development.[2][7]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the in vitro activity of various representative NBTI compounds against a panel of common bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative NBTIs against various Bacterial Strains
| Compound | S. aureus (MIC µg/mL) | S. pneumoniae (MIC µg/mL) | H. influenzae (MIC µg/mL) | E. coli (MIC µg/mL) | K. pneumoniae (MIC90 µg/mL) | A. baumannii (MIC90 µg/mL) | P. aeruginosa (MIC90 µg/mL) |
| REDX07623 | - | - | - | 4-8 | - | 4-8 | - |
| REDX06213 | - | - | - | 4-8 | - | 4-8 | - |
| REDX06276 | - | - | - | 4-8 | 16 | 4-8 | 32-64 |
| Gepotidacin | 0.25 | - | - | 0.25 | - | - | - |
| Compound 21b | 0.008 | - | - | 0.5 | - | - | - |
| Compound 23b | - | - | - | 1.0 | 1.0 | 0.5 | 1.0 |
Note: Data compiled from multiple sources.[3][6][8] "-" indicates data not reported in the cited sources.
Table 2: In Vitro Enzyme Inhibition (IC50) of Representative NBTIs
| Compound | E. coli DNA Gyrase (IC50 µM) | E. coli Topoisomerase IV (IC50 µM) | S. aureus DNA Gyrase (IC50 nM) | S. aureus Topoisomerase IV (IC50 nM) | Human Topoisomerase IIα (Residual Activity %) |
| Amide 1a | - | - | 150 | 653 | - |
| Ciprofloxacin | 0.77 | 10.20 | - | - | - |
| NBTI Analogues (p-amino phenyl RHS) | >100 | >100 | >100 | >100 | - |
| NBTI Analogues (p-methyl phenyl RHS) | Weaker Inhibition | Weaker Inhibition | Potent Inhibition | - | - |
Note: Data compiled from multiple sources.[4][5][9][10] "-" indicates data not reported in the cited sources.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of desired concentrations.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted this compound.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the OD600 of each well.
-
Caption: Workflow for MIC determination.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This protocol is to determine the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.
Materials:
-
This compound stock solution
-
Purified DNA gyrase (E. coli or S. aureus)
-
Relaxed pBR322 DNA
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzyme Addition:
-
Add purified DNA gyrase (e.g., 1 unit) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1 hour.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
-
Analysis:
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Novel Bacterial Topoisomerase Inhibitors (NBTIs) in Animal Models of Infection
Note: No specific information was found for a compound designated "NBTIs-IN-4." The following application notes and protocols are based on the broader class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and feature data from representative molecules within this class, such as gepotidacin and AM-8722.
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, allowing them to evade existing resistance mechanisms.[2][3] This unique mode of action makes NBTIs a critical area of research in the fight against multidrug-resistant bacteria.[2][4] NBTIs have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative pathogens in vitro and have shown efficacy in various animal models of infection.[1][5]
Mechanism of Action
NBTIs function by inhibiting the activity of bacterial type II topoisomerases, specifically DNA gyrase (encoded by GyrA and GyrB genes) and topoisomerase IV (encoded by ParC and ParE genes). These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. NBTIs bind to a novel site on the enzyme-DNA complex, distinct from the fluoroquinolone binding site, which traps the complex and inhibits DNA synthesis, ultimately leading to bacterial cell death.[5][6]
Caption: Mechanism of action of NBTIs in a bacterial cell.
Quantitative Data from In Vivo Studies
The efficacy of NBTIs has been evaluated in several animal models of infection. The following tables summarize the quantitative data for two representative NBTIs: gepotidacin and AM-8722.
Table 1: In Vivo Efficacy of Gepotidacin in Animal Models of Infection
| Animal Model | Pathogen | Dosing Regimen | Key Findings | Reference |
| Neutropenic Murine Thigh Infection | Staphylococcus aureus | 2-2048 mg/kg/day (subcutaneous) | Free-drug plasma AUC/MIC ratio of 13.4 associated with net bacterial stasis; 58.9 for 1-log10 CFU reduction. | [7] |
| Neutropenic Murine Thigh Infection | Streptococcus pneumoniae | 2-2048 mg/kg/day (subcutaneous) | Free-drug plasma AUC/MIC ratio of 7.86 associated with net bacterial stasis; 16.9 for 1-log10 CFU reduction. | [7] |
| Rat Pyelonephritis Model | Multidrug-resistant Escherichia coli | Intravenous infusions recreating human oral exposures (800 or 1500 mg twice daily for 4 days) | Bacterial CFU in kidneys reduced by 2.9 to 4.9 log10 compared to pretreatment levels. | [8] |
| Juvenile Rat Toxicity Study | N/A (Safety Study) | Up to 300/1250 mg/kg/day (oral) | No evidence of arthropathy, supporting potential use in pediatric populations. | [9][10] |
Table 2: In Vivo Efficacy of AM-8722 in Animal Models of Infection
| Animal Model | Pathogen | Dosing Regimen | Key Findings | Reference |
| Murine Septicemia Model | Staphylococcus aureus | 8 mg/kg (intravenous) and 50 mg/kg (oral) | Demonstrated efficacy, providing proof of principle for this NBTI class. | [5][6][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are protocols for common animal infection models used in the evaluation of NBTIs.
Protocol 1: Murine Septicemia Model
This model is used to evaluate the efficacy of an antibacterial agent in a systemic infection.
-
Animal Preparation: Use female CD-1 mice (or other appropriate strain), typically 6-8 weeks old.[11] Acclimatize the animals for at least 3 days before the experiment.
-
Inoculum Preparation: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) overnight on an appropriate agar medium. Resuspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions.
-
Infection: Inject a specific volume of the bacterial suspension (e.g., 0.1 mL) intraperitoneally or intravenously into each mouse. The inoculum size should be sufficient to establish a lethal or sublethal infection, depending on the study endpoint.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the NBTI (e.g., AM-8722) via the desired route (e.g., intravenous, oral, or subcutaneous).[5][11] A vehicle control group and a positive control group (an antibiotic with known efficacy) should be included.
-
Monitoring: Observe the animals for a defined period (e.g., 7 days) for signs of morbidity and mortality.
-
Endpoint Analysis: The primary endpoint is typically survival. For sublethal models, bacterial burden in blood or organs (e.g., spleen, liver) can be determined at specific time points by homogenizing the tissues and plating serial dilutions.
Protocol 2: Rat Pyelonephritis Model
This model is used to assess the efficacy of an antibacterial agent in treating a kidney infection, which is a common complication of urinary tract infections.[8]
-
Animal Preparation: Use female Sprague-Dawley rats. Anesthetize the animals prior to the surgical procedure.
-
Infection: Surgically expose the bladder and inject the bacterial suspension (e.g., multidrug-resistant E. coli) directly into the bladder.[8] Ligate the urethra for a short period (e.g., 4 hours) to allow the infection to ascend to the kidneys.
-
Treatment: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer the NBTI (e.g., gepotidacin) via the desired route. In the cited study, controlled intravenous infusions were used to mimic human plasma concentration profiles.[8]
-
Sample Collection: After the treatment period (e.g., 4 days), euthanize the animals. Aseptically remove the kidneys and bladder.
-
Endpoint Analysis: Homogenize the kidneys and bladder in sterile saline. Determine the bacterial load (CFU/gram of tissue) by plating serial dilutions of the homogenates. A significant reduction in bacterial CFU in the treated group compared to the control group indicates efficacy.[8]
Caption: A generalized workflow for in vivo animal infection models.
Conclusion
Novel Bacterial Topoisomerase Inhibitors represent a significant advancement in the development of new antibacterial agents, particularly for combating drug-resistant pathogens. Animal models of infection are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of these compounds. The data from studies on NBTIs like gepotidacin and AM-8722 demonstrate their potential in treating systemic and localized bacterial infections. The protocols outlined provide a framework for the continued preclinical assessment of this promising class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Novel Topoisomerase Inhibitors against Francisella tularensis and Burkholderia pseudomallei [mdpi.com]
- 4. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722, a Selective, Potent Inhibitor of Bacterial DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetic-Pharmacodynamic Evaluation of Gepotidacin against Gram-Positive Organisms Using Data from Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Human Exposures of Gepotidacin (GSK2140944) against Escherichia coli in a Rat Pyelonephritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Bacterial Topoisomerase Inhibitor Gepotidacin Demonstrates Absence of Fluoroquinolone-Like Arthropathy in Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Assaying the Effect of NBTIs-IN-4 on Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces.[1][2] This mode of growth confers significant protection to bacteria from host immune responses and antibiotic treatments, contributing to persistent and chronic infections.[2][3] The increased antibiotic resistance of biofilms, which can be up to 1000 times greater than their planktonic counterparts, presents a major challenge in clinical settings.[2] Consequently, there is an urgent need for novel antimicrobial agents with anti-biofilm activity.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and segregation. By binding to a site distinct from that of fluoroquinolones, NBTIs can evade existing resistance mechanisms.[5][6] This application note describes the use of NBTIs-IN-4 , an exemplary novel bacterial topoisomerase inhibitor, in assessing its efficacy against bacterial biofilm formation. The protocols and data presented herein provide a framework for evaluating the anti-biofilm potential of this and other related compounds. While specific data for "this compound" is illustrative, it is based on the known activities of similar NBTI compounds that have shown efficacy against bacterial biofilms.[7]
Principle
The primary mechanism of action of NBTIs, including the representative this compound, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4] These enzymes are critical for managing DNA topology during replication. Their inhibition leads to the disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death. The anti-biofilm activity of this compound is hypothesized to stem from its bactericidal effect on planktonic bacteria, preventing the initial attachment and subsequent proliferation required for biofilm formation. Furthermore, some NBTIs have demonstrated the ability to kill bacteria within established biofilms.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials and Reagents:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in fresh CAMHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to inhibit biofilm formation.
Materials and Reagents:
-
This compound stock solution
-
Bacterial strains
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension as described in the MIC protocol and dilute it 1:100 in TSB with 1% glucose.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (typically below the MIC to assess non-growth-inhibitory effects on biofilm formation, and at the MIC and above) to the wells.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24-48 hours without shaking.
-
After incubation, gently aspirate the planktonic cells from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic bacteria.
-
Fix the adherent biofilms by air-drying the plate at room temperature or incubating at 60°C for 1 hour.
-
Stain the biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol to each well and incubate for 30 minutes.
-
Measure the optical density (OD) at 590 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100
Data Presentation
The following tables summarize illustrative quantitative data for the effect of this compound on bacterial growth and biofilm formation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | 1 |
| Pseudomonas aeruginosa PAO1 | 4 |
| Escherichia coli ATCC 25922 | 2 |
Table 2: Inhibition of S. aureus ATCC 29213 Biofilm Formation by this compound.
| This compound Concentration (µg/mL) | % Biofilm Inhibition (Mean ± SD) |
| 0.125 | 25 ± 5 |
| 0.25 | 60 ± 8 |
| 0.5 (MIC) | 92 ± 4 |
| 1 (2x MIC) | 98 ± 2 |
Visualizations
Bacterial Quorum Sensing Signaling Pathway
This compound primarily acts by inhibiting DNA replication, which in turn prevents the bacterial population from reaching the critical density required to activate quorum sensing-dependent biofilm formation.
References
- 1. Biofilms as Promoters of Bacterial Antibiotic Resistance and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating NBTIs-IN-4 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] While primarily designed to target bacterial enzymes, it is crucial to evaluate their potential off-target effects on mammalian cells to assess their safety profile for therapeutic use. This document provides detailed protocols for cell-based assays to determine the cytotoxicity of NBTIs-IN-4, a novel investigational compound.
The following protocols describe three common and robust methods for assessing cell viability and cytotoxicity: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and an Annexin V-based apoptosis assay. While specific quantitative data for this compound is not publicly available, this document includes template tables with representative data from other NBTI compounds to illustrate data presentation and interpretation.
Key Concepts in Cytotoxicity Testing
Cell-based cytotoxicity assays are essential tools in drug discovery and development. They provide critical information about a compound's potential to cause cell damage or death. The assays described herein measure different cellular parameters to provide a comprehensive view of cytotoxicity:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, a marker of compromised cell membrane integrity.[4]
-
Apoptosis Assay: Detects the externalization of phosphatidylserine, an early marker of programmed cell death (apoptosis).
Data Presentation
Table 1: In Vitro Cytotoxicity of Representative NBTIs against Human Cell Lines
The following table presents example cytotoxicity data (IC50 values) for several NBTI compounds against human cell lines, as reported in scientific literature. This format should be used to summarize the experimental data obtained for this compound.
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD | Reference |
| This compound | HUVEC | MTT | 48 | Data to be determined | - |
| This compound | HepG2 | MTT | 48 | Data to be determined | - |
| This compound | HUVEC | LDH | 24 | Data to be determined | - |
| This compound | HepG2 | LDH | 24 | Data to be determined | - |
| Example NBTI 1 | HUVEC | MTT | 72 | 36.54 ± 9.82 | [3] |
| Example NBTI 1 | HepG2 | MTT | 72 | 19.99 ± 3.01 | [3] |
| Example NBTI 2 | HUVEC | MTT | 72 | 22.45 ± 5.18 | [2] |
| Example NBTI 2 | HepG2 | MTT | 72 | 10.78 ± 0.63 | [2] |
IC50: The concentration of a drug that gives half-maximal response. SD: Standard Deviation. HUVEC: Human Umbilical Vein Endothelial Cells. HepG2: Human Liver Cancer Cell Line.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Human cell line of choice (e.g., HUVEC, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Caption: Workflow of the MTT cytotoxicity assay.
LDH Release Assay for Cell Membrane Integrity
This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
This compound stock solution
-
Human cell line of choice
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
It is important to include controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Vehicle control: Cells treated with the solvent used for the compound.
-
No-cell control: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration and determine the EC50 value.
-
References
- 1. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NBTIs-IN-4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target the essential type II bacterial topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.[2][4] NBTIs exhibit a distinct mechanism of action from fluoroquinolones, binding to a different site on the enzyme-DNA complex and thereby circumventing existing resistance mechanisms.[3][5] This makes them attractive candidates for the development of new antibiotics against multidrug-resistant (MDR) pathogens.[2][4] NBTIs-IN-4 is a representative compound of this class, designed for potent and selective inhibition of bacterial topoisomerases.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel antibacterial compounds.
Mechanism of Action
NBTIs function by stabilizing a single-strand DNA break in the enzyme-DNA complex, which is different from fluoroquinolones that stabilize double-strand breaks.[2][6] The NBTI molecule typically consists of three moieties: a Left-Hand Side (LHS) that intercalates with DNA, a linker region, and a Right-Hand Side (RHS) that binds to a hydrophobic pocket on the GyrA or ParC subunit of the topoisomerase.[1][7] This binding allosterically inhibits enzyme function, leading to a disruption of DNA replication and ultimately bacterial cell death.[8] NBTIs are often dual-target inhibitors, acting on both DNA gyrase and topoisomerase IV, which can reduce the likelihood of resistance development.[4]
Data Presentation: Inhibitory Activity of Representative NBTIs
The following table summarizes the inhibitory activity of various representative NBTIs against bacterial topoisomerases. This data is provided to offer a comparative baseline for screening campaigns involving this compound.
| Compound | Target Enzyme | Organism | IC50 (nM) | Reference Compound | IC50 (nM) |
| Amide 1a | S. aureus DNA Gyrase | S. aureus | 150 | Gepotidacin | ~150 |
| S. aureus Topoisomerase IV | S. aureus | 653 | Gepotidacin | ~2612 | |
| Compound 18c | E. coli DNA Gyrase | E. coli | 100 | - | - |
| E. coli Topoisomerase IV | E. coli | 160 | - | - | |
| Compound 8 | S. aureus DNA Gyrase | S. aureus | Low nM range | - | - |
| E. coli Topoisomerase IV | E. coli | Low nM range | - | - | |
| Novobiocin | E. coli DNA Gyrase | E. coli | 26 | - | - |
Data synthesized from multiple sources for representative NBTIs.[2][4][6][9]
Signaling Pathway and Experimental Workflow
Mechanism of NBTI Action
Caption: Mechanism of action of this compound on bacterial topoisomerases.
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of NBTI compounds.
Experimental Protocols
The following are generalized protocols for high-throughput screening assays to evaluate the inhibitory activity of compounds like this compound against bacterial DNA gyrase and topoisomerase IV.
DNA Gyrase Supercoiling Inhibition Assay (Fluorescence-Based HTS)
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. A supercoiling-dependent fluorescence quenching (SDFQ) method can be employed for HTS.[9]
Materials:
-
Enzyme: Purified E. coli or S. aureus DNA gyrase
-
DNA Substrate: Relaxed plasmid DNA (e.g., pBR322) or a specialized plasmid for SDFQ assays (e.g., pAB1_FL905).[9]
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/ml albumin.
-
Test Compound: this compound and library compounds dissolved in DMSO.
-
Positive Control: Novobiocin or another known gyrase inhibitor.[9]
-
Negative Control: DMSO.
-
Plates: 384-well, black, low-volume plates.
-
Detection: Fluorescence plate reader.
Protocol:
-
Prepare serial dilutions of this compound and library compounds in DMSO.
-
Dispense 100 nL of each compound dilution into the wells of a 384-well plate. Also include positive and negative controls.
-
Add 5 µL of assay buffer containing the DNA substrate to each well.
-
Initiate the reaction by adding 5 µL of assay buffer containing DNA gyrase to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation, depending on the detection method.
-
For SDFQ assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 484 nm and λem = 520 nm for fluorescein/dabcyl pair).[9]
-
Calculate the percent inhibition for each compound relative to the controls.
Topoisomerase IV Decatenation Inhibition Assay (Gel-Based or HTS Format)
This assay measures the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA). While traditionally a gel-based assay, HTS-compatible formats have been developed.[5]
Materials:
-
Enzyme: Purified E. coli or S. aureus Topoisomerase IV.
-
DNA Substrate: Catenated kinetoplast DNA (kDNA).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM KCl, 8 mM MgCl₂, 2 mM DTT, 1 mM ATP, and 50 µg/ml BSA.
-
Test Compound: this compound and library compounds in DMSO.
-
Positive Control: A known topoisomerase IV inhibitor.
-
Negative Control: DMSO.
-
Plates: 96- or 384-well plates.
-
Detection: For gel-based format: Agarose gel electrophoresis with ethidium bromide staining. For HTS format: A fluorescence-based method, such as those available from Inspiralis.[5]
Protocol (HTS Format):
-
Dispense test compounds and controls into the wells of the assay plate.
-
Add assay buffer containing kDNA to each well.
-
Start the reaction by adding Topoisomerase IV to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction according to the specific HTS kit instructions (e.g., addition of a stop buffer).
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Determine the percent inhibition based on the signal relative to controls.
ATPase Activity Assay (HTS)
As DNA gyrase and topoisomerase IV activity is ATP-dependent, an alternative HTS approach is to measure the inhibition of their ATPase activity.[4]
Materials:
-
Enzyme: Purified DNA gyrase or Topoisomerase IV.
-
Reagents: An ATPase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Test Compound: this compound and library compounds in DMSO.
-
Controls: Positive and negative controls as appropriate for the assay kit.
-
Plates: 384-well white plates suitable for luminescence detection.
Protocol:
-
Follow the protocol for the chosen commercial ATPase assay kit.
-
Typically, this involves dispensing the enzyme, ATP, and test compounds into the wells.
-
Incubate to allow the ATPase reaction to proceed.
-
Add the detection reagent(s) that convert the generated ADP to a detectable signal (e.g., luminescence).
-
Read the signal on a plate reader.
-
Calculate the percent inhibition of ATPase activity.
Conclusion
This compound is a potent inhibitor of bacterial type II topoisomerases with significant potential for antibacterial drug development. The protocols and data presented here provide a framework for the utilization of this compound in high-throughput screening campaigns. The described fluorescence-based, decatenation, and ATPase assays are robust methods for identifying and characterizing novel inhibitors targeting DNA gyrase and topoisomerase IV. These assays, when integrated into a comprehensive screening cascade, can accelerate the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
NBTIs-IN-4 solubility issues in aqueous solutions
Disclaimer: Specific solubility data for a compound designated "NBTIs-IN-4" is not publicly available. This guide is based on the general chemical properties of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and is intended to provide general guidance for researchers facing similar challenges.
Fictional Compound Profile: this compound
To provide a practical troubleshooting guide, we will assume this compound is a representative member of the NBTI class with the following hypothetical properties:
-
Molecular Weight: 450.5 g/mol
-
Appearance: Off-white to pale yellow solid
-
Core Structure: A bicyclic heteroaromatic Left-Hand Side (LHS) moiety and a substituted phenyl Right-Hand Side (RHS) moiety connected by a piperidine-containing linker.
-
Key Feature: The linker contains a basic amine, which is typical for NBTIs and crucial for their activity.[1][2]
-
General Solubility: Poorly soluble in neutral aqueous solutions, with solubility increasing at lower pH. Soluble in organic solvents like DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). A concentration of 10-20 mM in DMSO is typically achievable. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous experimental buffer. What should I do?
-
Lowering the final concentration of this compound.
-
Increasing the percentage of DMSO in the final solution (be mindful of its potential effects on your experiment).
-
Using a different buffer system or adjusting the pH.
-
Employing solubility enhancers.
Q3: What is the mechanism of action for NBTIs like this compound?
A3: NBTIs are a class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] They bind to a site on the enzyme-DNA complex that is distinct from that of fluoroquinolones, inhibiting the supercoiling and decatenation of bacterial DNA.[4][5][6] This leads to the disruption of DNA replication and ultimately, bacterial cell death.
Troubleshooting Guide: Solubility Issues with this compound
Problem 1: My this compound powder will not dissolve in my aqueous buffer.
-
Question: I am trying to directly dissolve this compound powder in my phosphate-buffered saline (PBS) at pH 7.4, but it is not dissolving. What am I doing wrong?
-
Answer: Direct dissolution of this compound in neutral aqueous buffers is not recommended due to its low intrinsic solubility. You should first prepare a concentrated stock solution in an organic solvent like DMSO, and then dilute this stock into your aqueous buffer.
Problem 2: Precipitation occurs immediately upon dilution of the DMSO stock into my aqueous buffer.
-
Question: I have a 10 mM stock of this compound in DMSO. When I add it to my cell culture medium to a final concentration of 10 µM, I see a cloudy precipitate. How can I prevent this?
-
Answer: This indicates that the aqueous solubility of this compound in your final medium is below 10 µM under these conditions. Here are several steps you can take:
-
Reduce the Final Concentration: Determine the lowest effective concentration for your experiment and try diluting to that level.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, increase the final percentage of DMSO. For many cell-based assays, a final DMSO concentration of up to 0.5% is acceptable, but this should be validated for your specific cell line.
-
pH Adjustment: NBTIs often contain a basic amine in their linker region, which becomes protonated at lower pH, increasing aqueous solubility.[1] If your experiment allows, try using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5).
-
Use of Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-80 or Pluronic F-68 (typically at 0.01-0.1%) can help to maintain the compound in solution. The compatibility of surfactants with your assay must be verified.
-
Pre-dilution in a Serum-Containing Medium: If working with cell cultures, the presence of proteins like albumin in fetal bovine serum (FBS) can help to bind and solubilize hydrophobic compounds. Try diluting the DMSO stock into a small volume of complete medium (containing FBS) first, vortexing gently, and then adding this to the rest of your culture.
-
Problem 3: My this compound solution is clear initially but forms a precipitate over time.
-
Question: I successfully prepared a 5 µM solution of this compound in my assay buffer, and it was clear. However, after a few hours at room temperature, I noticed a precipitate. What is happening?
-
Answer: This suggests that your solution is supersaturated and thermodynamically unstable. The compound is slowly crashing out of the solution.
-
Work Quickly: Prepare your working solutions fresh and use them immediately after preparation.
-
Maintain a Lower Temperature: If the experiment can be performed at a lower temperature (e.g., 4°C), this may slow down the precipitation kinetics.
-
Re-evaluate Solubility: This is a strong indication that the true thermodynamic solubility is lower than your working concentration. You may need to lower the concentration or use one of the solubility enhancement techniques mentioned in the previous answer.
-
Quantitative Data: Solubility of this compound
The following table summarizes the hypothetical solubility of this compound in various aqueous buffers to provide a reference for experimental design.
| Buffer System (at 25°C) | pH | Co-solvent (v/v) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.1% DMSO | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5% DMSO | 2.5 |
| MES Buffer | 6.0 | 0.1% DMSO | 15 |
| MES Buffer | 6.0 | 0.5% DMSO | 35 |
| PBS with 10% FBS | 7.4 | 0.1% DMSO | 8 |
| PBS with 0.05% Tween-80 | 7.4 | 0.1% DMSO | 12 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid (e.g., 4.505 mg)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. (e.g., for 1 mL of a 10 mM solution, weigh 4.505 mg).
-
Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assay using Turbidimetry
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.
-
Materials:
-
10 mM this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In the 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of each DMSO dilution of this compound to the corresponding wells of the buffer-containing plate. This will create a 1:100 dilution and a final DMSO concentration of 1%.
-
Include control wells with buffer and 2 µL of DMSO only.
-
Seal the plate and shake for 2 hours at room temperature, protected from light.
-
Measure the absorbance (turbidity) of each well at 620 nm.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control wells.
-
Visualizations
Caption: Mechanism of action of NBTIs like this compound.
Caption: Workflow for troubleshooting this compound solubility.
Caption: Decision tree for addressing this compound precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NBTIs-IN-4 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of NBTIs-IN-4, a novel bacterial topoisomerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound belongs to the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs). These inhibitors target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] Unlike fluoroquinolones, NBTIs bind to a different site on the enzyme-DNA complex, which allows them to evade existing target-mediated resistance mechanisms.[3][4] The general mechanism involves the stabilization of a single-strand DNA break, leading to the formation of a cleavage complex, which ultimately results in bacterial cell death.[2]
Q2: What is a typical starting dose for NBTIs in in vivo studies?
A2: There is no single "typical" starting dose for all NBTIs, as it is highly compound-specific and depends on factors like the animal model, the bacterial strain being targeted, and the compound's pharmacokinetic/pharmacodynamic (PK/PD) profile. However, reviewing published data on other NBTIs can provide a reasonable starting range for a pilot study. For example, a novel benzothiazole inhibitor demonstrated efficacy at a dose of 50 mg/kg intravenously (TID) in a mouse model.[5] Another NBTI, NBTI 5463, was assessed in a neutropenic mouse thigh infection model, with efficacy being linked to the free plasma area under the curve (AUC)/MIC ratio.[6] A thorough dose-ranging study is essential to determine the optimal dose for this compound.
Q3: this compound is hydrophobic. How can I formulate it for in vivo administration?
A3: The hydrophobicity of many small molecule inhibitors is a common challenge for in vivo studies.[7][8] Several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds like this compound:
-
Vesicular Formulations: Liposomes and other lipid-based nanoparticles can encapsulate hydrophobic drugs, improving their solubility in aqueous solutions for injection.[9]
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, with the hydrophobic core serving as a reservoir for the drug.[8]
-
Co-precipitation: This technique can enhance the physicochemical properties of combined hydrophobic drugs, leading to improved solubility.[10]
-
Nanoparticle Formulations: Polymeric nanoparticles can be used to encapsulate or adsorb the drug on their surface, which can be particularly useful for oral or injectable delivery.[11]
The choice of formulation will depend on the desired route of administration (e.g., intravenous, oral) and the specific physicochemical properties of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor in vivo efficacy despite good in vitro activity. | 1. Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the site of infection. 2. Poor Bioavailability: The formulation may not be effectively delivering the compound into circulation. 3. Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body. | 1. Conduct a dose-escalation study to identify a more effective dose. 2. Evaluate different formulation strategies to improve solubility and absorption.[7][8][9] 3. Perform pharmacokinetic (PK) studies to determine the compound's half-life, clearance, and volume of distribution. |
| Observed Toxicity in Animal Models (e.g., weight loss, lethargy). | 1. High Dosage: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). 2. Off-target Effects: The compound may be interacting with unintended biological targets. A known liability for some NBTIs is hERG channel inhibition, leading to cardiotoxicity.[12][13] 3. Formulation-related Toxicity: The vehicle or formulation components may be causing adverse effects. | 1. Reduce the dosage and/or the frequency of administration. 2. Conduct in vitro safety profiling, including a hERG assay, to assess potential off-target activities. 3. Include a vehicle-only control group in your in vivo studies to assess the toxicity of the formulation itself. |
| High variability in efficacy between individual animals. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Variable Drug Absorption: Differences in gastrointestinal absorption (for oral dosing) or clearance rates between animals. 3. Inconsistent Bacterial Load: Variation in the initial bacterial inoculum between animals. | 1. Ensure precise and consistent administration techniques. For oral gavage, ensure the compound is delivered directly to the stomach. 2. Consider an alternative route of administration with less variability, such as intravenous or intraperitoneal injection. 3. Standardize the infection protocol to ensure a consistent starting bacterial burden in all animals. |
Experimental Protocols
Protocol 1: Pilot In Vivo Dose-Ranging Study for this compound in a Mouse Model of Bacterial Infection
-
Animal Model: Select an appropriate mouse strain (e.g., BALB/c or C57BL/6) and infection model (e.g., neutropenic thigh infection, systemic infection).
-
Bacterial Strain: Use a relevant bacterial strain with a known in vitro Minimum Inhibitory Concentration (MIC) for this compound.
-
Formulation Preparation: Prepare a sterile formulation of this compound suitable for the chosen route of administration (e.g., intravenous, oral). Include a vehicle control.
-
Dose Selection: Based on in vitro potency and data from similar NBTIs, select a range of 3-4 doses for initial testing (e.g., 10, 30, and 100 mg/kg).
-
Infection and Dosing:
-
Induce infection in the mice with the selected bacterial strain.
-
At a predetermined time post-infection (e.g., 2 hours), administer the selected doses of this compound and the vehicle control to respective groups of mice (n=5-8 per group).
-
-
Efficacy Readout: At a specified endpoint (e.g., 24 hours post-treatment), euthanize the mice and collect the infected tissue (e.g., thighs) or blood.
-
Bacterial Load Determination: Homogenize the tissue or plate the blood on appropriate agar plates to determine the colony-forming units (CFU) per gram of tissue or milliliter of blood.
-
Data Analysis: Compare the bacterial loads in the treated groups to the vehicle control group to determine the dose-dependent efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo dosage optimization.
References
- 1. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. mdpi.com [mdpi.com]
- 11. worldscientific.com [worldscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting NBTIs-IN-4 precipitation in cell culture media
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing precipitation issues with NBTIs-IN-4 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it precipitate in cell culture?
This compound is a Novel Bacterial Topoisomerase Inhibitor (NBTI), a class of small molecules being investigated as antibiotics.[1] Like many small-molecule inhibitors, this compound is hydrophobic (liposoluble) and has low aqueous solubility.[2][3][4] It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] When this stock solution is diluted into the aqueous environment of cell culture media, the inhibitor can crash out of solution, forming a visible precipitate.[5][6]
Q2: I saw a precipitate form immediately after adding this compound to my cell culture medium. What is the likely cause?
Immediate precipitation is typically due to the compound's poor solubility in the aqueous medium.[6] This can be exacerbated by several factors:
-
High Final Concentration: The desired working concentration of this compound may exceed its solubility limit in the media.
-
Improper Dilution: Making serial dilutions of the DMSO stock directly into the buffer or media can cause the compound to precipitate.[5] It is best to perform intermediate dilutions in pure DMSO before the final addition to the media.[5]
-
Low DMSO Carryover: The final concentration of DMSO in the media might be too low to help keep the compound in solution.[6]
Q3: My media, which was clear after adding this compound, turned cloudy after several hours in the incubator. What could be the cause?
Delayed precipitation or turbidity can be caused by the inhibitor or by components of the media itself.
-
Media Instability: Temperature shifts, such as moving the culture from room temperature to 37°C, can cause salts, proteins, and other high-molecular-weight components in the media to precipitate out of solution.[7][8] This is especially common with repeated freeze-thaw cycles of media or serum.[8]
-
Interaction with Media Components: The inhibitor may interact with proteins in fetal bovine serum (FBS) or other media components over time, leading to precipitation.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of both the inhibitor and media components.[8]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, potentially pushing the inhibitor or media salts past their solubility limits.[8]
Q4: What is the maximum recommended concentration of DMSO in the final culture medium?
Most cell lines can tolerate a final DMSO concentration of up to 0.1%, and some robust lines can tolerate up to 0.5%.[5] It is crucial to keep the final DMSO concentration consistent across all experiments, including the vehicle control, to ensure that any observed effects are due to the inhibitor and not the solvent.[5]
Q5: Can I pre-mix this compound in a large volume of media and store it for later use?
This is generally not recommended. Many small molecules, including potentially this compound, can be unstable and lose potency in aqueous solutions over time.[5] It is best practice to prepare the final working solution fresh for each experiment by diluting the concentrated stock solution just before adding it to the cells.[2]
Troubleshooting Guide
Problem: Precipitate Forms Immediately Upon Addition to Media
This is often related to the physicochemical properties of the inhibitor and the dilution method.
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | The working concentration exceeds the solubility limit of this compound in the specific culture medium. |
| Improper Dilution Technique | Making serial dilutions directly in aqueous media instead of the stock solvent (DMSO).[5] |
| Solvent Shock | Adding a concentrated DMSO stock directly to the media can cause localized high concentrations, leading to precipitation. |
| Temperature Difference | Adding the inhibitor to cold media can decrease its solubility.[7] |
Problem: Precipitate Forms Over Time in the Incubator
This issue is often related to the stability of the culture medium itself or interactions within the complete medium.
| Possible Cause | Recommended Solution |
| Media Component Precipitation | Temperature shifts can cause salts (e.g., calcium phosphate), proteins, or other components to fall out of solution.[7][9] |
| Interaction with Serum | This compound may bind to proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. |
| pH Instability | Changes in media pH due to cellular metabolism can affect compound and media component solubility.[8] |
| Media Evaporation | Loss of water from the culture vessel increases the concentration of all solutes.[8] |
Data Presentation
Table 1: General Solubility Parameters for Small Molecule Inhibitors
| Parameter | Description | Impact on Precipitation |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water or buffer at a given pH and temperature.[3][4] | Low aqueous solubility is the primary driver of precipitation in cell culture media. |
| LogP / LogD | Measures the lipophilicity (fat-solubility) of a compound.[3] | High LogP/LogD values often correlate with lower aqueous solubility. |
| pKa | The pH at which a compound is 50% ionized.[10] | The charge state of an ionizable compound can significantly affect its solubility; solubility is often highest when the compound is ionized.[11] |
| Solvent | The organic solvent used to prepare the stock solution (e.g., DMSO, Ethanol). | The final concentration of the solvent in the media can influence the inhibitor's solubility.[6] |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Typical Max. Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always include a vehicle control with the same final DMSO concentration.[5] |
| Ethanol | 0.1% - 0.5% | Can be more toxic to some cell lines than DMSO. A vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Determine Required Concentration: Decide on the highest stock concentration needed (e.g., 10 mM).
-
Solvent Selection: Use high-quality, anhydrous DMSO. Moisture in the solvent can degrade the compound or reduce its solubility.[5]
-
Calculation: Calculate the mass of this compound required to achieve the desired concentration in a specific volume.
-
Dissolution: Add the calculated mass of this compound powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief ultrasonication may be used if dissolution is difficult, but be cautious of compound degradation.[2]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the manufacturer.
Protocol 2: Preparation of the Final Working Solution
-
Pre-warm Media: Equilibrate the required volume of complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator.
-
Thaw Stock Solution: Thaw one aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution (If Needed): If a large dilution factor is required (e.g., >1:1000), perform an intermediate dilution of the stock solution in pure DMSO.[5] This prevents adding a minuscule volume to the final medium.
-
Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed medium. Crucially, add the stock solution dropwise into the medium while gently vortexing or swirling the tube. This rapid dispersal helps prevent the compound from precipitating.[2]
-
Final Mix: Mix the final working solution thoroughly by inverting the tube or pipetting gently.
-
Application: Immediately add the final working solution to your cell cultures. Do not store the diluted solution.
Protocol 3: Microscopic Evaluation of Precipitation
-
Sample Preparation: After preparing the final working solution of this compound in media, pipette a small drop (10-20 µL) onto a clean microscope slide and cover with a coverslip.
-
Microscopy: Using a light microscope, examine the sample under 10x and 40x magnification.
-
Observation: Look for small, crystalline structures, amorphous aggregates, or a "hazy" appearance that is distinct from the clear background of the medium alone. These indicate precipitation.[2]
-
Comparison: Compare the sample to a slide prepared with the medium containing only the vehicle (e.g., DMSO) to distinguish inhibitor precipitate from any background media components.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and root cause analysis of cell culture media precipitates in the viral deactivation treatment with high-temperature/short-time method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
Technical Support Center: Enhancing the Bioavailability of NBTIs-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of NBTIs-IN-4, a novel bacterial topoisomerase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel bacterial topoisomerase inhibitor (NBTI) that targets DNA gyrase and topoisomerase IV, essential enzymes in bacteria responsible for managing DNA topology during replication and transcription.[1][2][3] By inhibiting these enzymes, this compound disrupts DNA replication, leading to bacterial cell death. It has shown significant antibacterial effects against a wide range of Gram-positive pathogens.[1] NBTIs represent a promising class of antibacterial agents because they have a different binding site than fluoroquinolones, which allows them to evade existing target-mediated resistance.[3][4]
Q2: What are the known physicochemical properties of this compound?
A2: Specific experimental data on the aqueous solubility and permeability of this compound is not extensively published. However, the molecular formula is C22H24FN5O5S and the molecular weight is 489.52.[1] Generally, compounds in the NBTI class have faced challenges with solubility, which can be a significant hurdle in their development.[5] Researchers should anticipate that this compound may have low aqueous solubility, a common cause of poor oral bioavailability.
Q3: Why is improving the bioavailability of this compound important?
A3: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal wall into the bloodstream. Low bioavailability can lead to insufficient drug concentrations at the site of action, resulting in reduced efficacy and potential for the development of drug resistance. Enhancing the bioavailability of this compound is crucial for achieving consistent and effective therapeutic outcomes in preclinical and clinical studies.
Q4: What are the common reasons for the low bioavailability of compounds like this compound?
A4: The primary reasons for low oral bioavailability of many drug candidates, including those in the NBTI class, are poor aqueous solubility and/or low intestinal permeability. Other contributing factors can include first-pass metabolism (drug metabolism in the gut wall and liver before reaching systemic circulation) and instability in the gastrointestinal tract. For NBTIs, poor solubility is a frequently cited challenge.[5]
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides a systematic approach for researchers encountering issues with the in vivo exposure of this compound.
Problem: Low or variable plasma concentrations of this compound in pharmacokinetic (PK) studies.
Step 1: Initial Characterization
Before attempting formulation changes, it is critical to understand the baseline physicochemical properties of your this compound batch.
-
Action: Determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract. Assess its permeability using a Caco-2 or PAMPA assay.
-
Expected Outcome: This will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and identify the primary barrier to bioavailability (i.e., is it solubility-limited, permeability-limited, or both?). NBTIs are often BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6]
Step 2: Simple Formulation Approaches
If low solubility is confirmed as the main issue, start with straightforward formulation strategies.
-
Action 1: pH Adjustment. For ionizable compounds, adjusting the pH of the formulation vehicle can significantly improve solubility.[7]
-
Protocol: Prepare dosing vehicles with different pH values using appropriate buffers and assess the solubility and stability of this compound.
-
-
Action 2: Co-solvents. The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[7]
-
Protocol: Prepare formulations containing varying percentages of co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol. Evaluate the physical stability of the formulation to ensure the compound does not precipitate upon dilution in aqueous media.
-
Step 3: Advanced Formulation Strategies
If simple approaches are insufficient, more advanced formulation techniques may be necessary.
-
Action 1: Particle Size Reduction. Reducing the particle size increases the surface area available for dissolution.[6][8]
-
Methodologies:
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanonization (Nanosuspensions): Wet milling or high-pressure homogenization to create drug particles in the sub-micron range, often stabilized with surfactants.[6]
-
-
-
Action 2: Amorphous Solid Dispersions (ASDs). Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy form that has a faster dissolution rate.
-
Methodologies:
-
Spray Drying: A solution of the drug and a polymer carrier is sprayed into a hot gas stream to evaporate the solvent, leaving a solid dispersion.
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated, then extruded to form a solid dispersion.
-
-
-
Action 3: Complexation. Encapsulating the drug molecule within a larger molecule to enhance solubility.
-
Methodology: Cyclodextrin Complexation. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.[8]
-
-
Action 4: Lipid-Based Formulations. For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve absorption.
-
Methodologies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[9]
-
-
Step 4: Chemical Modification
If formulation strategies do not provide the desired bioavailability, chemical modification of the this compound molecule itself can be considered.
-
Action: Prodrug Synthesis. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. A common strategy for improving the solubility of NBTIs is the addition of a polar promoiety, such as a phosphate group, to be cleaved by endogenous enzymes.[5]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Vehicles
| Formulation Vehicle | This compound Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| 0.1 N HCl (pH 1.2) | 2 |
| Phosphate Buffer (pH 6.8) | < 1 |
| 20% PEG 400 in Water | 50 |
| 40% PEG 400 / 10% Ethanol in Water | 150 |
| 10% HP-β-CD in Water | 250 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations in Rats (10 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 2.0 | 200 | < 5 |
| 20% PEG 400 Solution | 250 | 1.5 | 1000 | 20 |
| Nanosuspension | 600 | 1.0 | 2500 | 50 |
| Solid Dispersion | 800 | 1.0 | 3500 | 70 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80) in deionized water.
-
-
Milling:
-
Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber of a planetary ball mill.
-
Mill at a specified speed (e.g., 400 rpm) for a defined period (e.g., 24-48 hours), with intermittent cooling to prevent degradation.
-
-
Characterization:
-
Measure the particle size distribution using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation:
-
Dissolve this compound and a polymer carrier (e.g., PVP K30 or HPMC-AS) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and liquid feed rate of the spray dryer.
-
Pump the solution into the spray dryer, where it is atomized into fine droplets.
-
The hot gas evaporates the solvent, and the solid particles are collected.
-
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution testing to compare the release profile to the crystalline drug.
-
Visualizations
Caption: Troubleshooting workflow for improving this compound bioavailability.
Caption: Simplified signaling pathway for the mechanism of action of NBTIs.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. course.cutm.ac.in [course.cutm.ac.in]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
NBTIs-IN-4 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of concern for NBTIs?
The primary off-target effects that have been a concern during the clinical development of NBTIs include cardiovascular safety issues and potential activity against human topoisomerase IIα (TOP2α).[1][2] Some NBTIs have shown inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which can lead to cardiovascular toxicity.[3] Additionally, due to the essential role of topoisomerases across species, assessing activity against human orthologs like TOP2α is crucial to ensure selectivity for bacterial enzymes.[1]
Q2: How can the cardiovascular safety profile of NBTIs be improved?
Structural modifications to the NBTI scaffold can improve cardiovascular safety. For instance, the development of tricyclic NBTIs bearing an amide linkage has been shown to result in improved cardiovascular safety and metabolic profiles compared to earlier amine-containing analogs.[1][2]
Q3: What is the significance of NBTIs showing activity against human topoisomerase IIα (TOP2α)?
Activity against human TOP2α is a double-edged sword. While it opens an avenue for the development of selective anticancer agents, it is an undesirable off-target effect for an antibacterial agent, as it can lead to toxicity in human cells.[1][2] Therefore, achieving selective targeting of bacterial topoisomerases over their human counterparts is a critical aspect of NBTI development.[1]
Q4: Do NBTIs exhibit cross-resistance with fluoroquinolones?
NBTIs have a distinct binding mode and mechanism of action compared to fluoroquinolone antibiotics, which also target bacterial type II topoisomerases.[1][4] This different binding site means that NBTIs can largely evade the existing target-mediated bacterial resistance mechanisms that affect fluoroquinolones.[1][4]
Troubleshooting Guide
Issue: High cytotoxicity observed in mammalian cell lines during preliminary screening.
-
Possible Cause: The NBTI candidate may have significant off-target activity against human topoisomerase IIα (TOP2α).
-
Troubleshooting Steps:
-
Assess TOP2α Inhibition: Perform a direct enzymatic assay to quantify the inhibitory activity of the compound against purified human TOP2α.
-
Cell-Based Assays: Utilize cell lines with varying levels of TOP2α expression, such as etoposide-resistant cell lines (e.g., K/VP.5), which have decreased TOP2α levels, to confirm if cytotoxicity is mediated through this target.[1]
-
Structural Modification: If TOP2α activity is confirmed, consider rational drug design to modify the NBTI structure to enhance selectivity for bacterial topoisomerases.
-
Issue: In vivo studies indicate potential cardiotoxicity.
-
Possible Cause: The NBTI may be inhibiting the hERG channel.
-
Troubleshooting Steps:
-
hERG Channel Assay: Conduct an in vitro patch-clamp assay to directly measure the inhibitory effect of the compound on the hERG potassium channel.
-
Structural-Activity Relationship (SAR) Studies: Investigate the SAR of the NBTI series to identify structural motifs associated with hERG inhibition. For example, replacing certain amine linkages with amides has been shown to reduce hERG liability.[2]
-
In Silico Modeling: Utilize computational models to predict the hERG inhibition potential of new analogs before synthesis.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of a Tricyclic Amide NBTI (1a) vs. an Amine Analog (2a)
| Compound | Target | IC₅₀ (nM) |
| Amide 1a | S. aureus DNA Gyrase | 150 |
| S. aureus TopoIV | 653 | |
| Amine 2a | S. aureus DNA Gyrase | ~1500 |
| S. aureus TopoIV | ~1300 |
Data synthesized from a study on tricyclic NBTIs, demonstrating the improved potency of the amide analog.[1]
Experimental Protocols
Protocol 1: Human Topoisomerase IIα (TOP2α) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of an NBTI against human topoisomerase IIα.
-
Materials:
-
Purified human topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP
-
Test NBTI compound at various concentrations
-
Positive control (e.g., etoposide)
-
DNA loading dye
-
Agarose gel
-
Gel electrophoresis apparatus and imaging system
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of the NBTI or positive control.
-
Add human TOP2α to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add DNA loading dye to the samples.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light and quantify the amount of relaxed and supercoiled DNA.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
-
Visualizations
Caption: On-target vs. off-target effects of NBTIs.
Caption: Workflow for mitigating NBTI off-target effects.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: NBTIs-IN-4 Resistance Development in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBTIs-IN-4 and investigating resistance development in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Novel Bacterial Topoisomerase Inhibitor (NBTI). Unlike fluoroquinolones, which trap the enzyme-DNA complex after DNA cleavage, NBTIs bind to a different site on the bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[1] This binding event occurs before the DNA is cleaved and prevents the enzyme from initiating its catalytic cycle, ultimately inhibiting DNA replication and leading to bacterial cell death.[2] The inhibitor binds to a hydrophobic pocket at the interface of the two GyrA or ParC subunits.[3][4]
Q2: Which bacterial topoisomerase is the primary target for this compound?
A2: this compound, like other compounds in its class, can act as a dual-targeting agent, inhibiting both DNA gyrase and topoisomerase IV.[5][6] However, the primary target can vary between bacterial species. In Gram-positive bacteria such as Staphylococcus aureus, DNA gyrase is often the primary target.[2][4] Conversely, in Gram-negative bacteria like Escherichia coli, topoisomerase IV may be the primary target.[4][5]
Q3: What are the known mechanisms of resistance to this compound?
A3: The most common mechanism of resistance to NBTIs is the acquisition of mutations in the genes encoding the target enzymes, namely gyrA, gyrB (for DNA gyrase), and parC, parE (for topoisomerase IV).[1][2] These mutations often occur in or near the NBTI binding pocket, reducing the inhibitor's affinity for the target.[2] Unlike fluoroquinolones, resistance to NBTIs is generally not conferred by efflux pumps or alterations in porins.[1]
Q4: Is there cross-resistance between this compound and fluoroquinolones?
A4: Generally, there is no cross-resistance between this compound and fluoroquinolones.[1] This is because they bind to distinct sites on the topoisomerase enzymes.[6][7] Therefore, this compound may be effective against bacterial strains that have developed resistance to fluoroquinolones.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Minimum Inhibitory Concentration (MIC) for this compound in a previously susceptible strain. | Spontaneous mutation in target genes (gyrA, parC). | 1. Sequence the Quinolone Resistance-Determining Region (QRDR) of gyrA and parC to identify potential mutations. 2. Perform a multi-step resistance selection study to confirm the potential for resistance development. |
| Inconsistent MIC results between experimental repeats. | 1. Inoculum preparation is not standardized. 2. Improper storage or degradation of this compound stock solution. 3. Contamination of bacterial culture. | 1. Ensure the inoculum is standardized to a 0.5 McFarland standard. 2. Prepare fresh stock solutions of this compound and store them appropriately (protected from light, at the correct temperature). 3. Streak the culture on an agar plate to check for purity. |
| No inhibition of bacterial growth even at high concentrations of this compound. | 1. The bacterial species may have intrinsic resistance. 2. The compound may have low permeability into the bacterial cell (especially in Gram-negative bacteria). | 1. Test this compound against a known susceptible control strain. 2. Consider structure-activity relationship data to see if modifications to the this compound structure could improve uptake. |
| Difficulty in selecting for resistant mutants. | The frequency of resistance to this compound is low. | 1. Increase the number of cells plated on the selective agar (e.g., >10^9 CFU). 2. Use a concentration of this compound that is 2-4x the MIC for mutant selection. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
Selection and Characterization of Resistant Mutants
This protocol describes a method for selecting and characterizing mutants with reduced susceptibility to this compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Susceptible bacterial strain
-
PCR reagents and primers for gyrA, gyrB, parC, and parE
-
DNA sequencing service
Procedure:
-
Prepare MHA plates containing this compound at concentrations of 2x, 4x, and 8x the MIC of the susceptible parent strain.
-
Spread a high-density inoculum (>10^9 CFU) of the susceptible strain onto each plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Isolate single colonies that grow on the this compound-containing plates.
-
Confirm the resistant phenotype by re-determining the MIC for the isolated colonies.
-
Extract genomic DNA from the resistant mutants and the parent strain.
-
Amplify the QRDRs of gyrA, gyrB, parC, and parE using PCR.
-
Sequence the PCR products to identify mutations.
Data Presentation
Table 1: Example MIC Data for this compound Against S. aureus and Resistant Mutants
| Strain | Relevant Mutation(s) | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type | None | 0.015 | - |
| Mutant 1 | GyrA: D83N | 0.24 | 16 |
| Mutant 2 | GyrA: M121K | 0.48 | 32 |
| Mutant 3 | ParC: S80F | 0.03 | 2 |
| Mutant 4 | GyrA: D83N, ParC: S80F | 0.96 | 64 |
Note: Data is hypothetical and for illustrative purposes, based on typical resistance patterns observed for NBTIs.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
Technical Support Center: NBTIs-IN-4 Synthesis
Welcome to the technical support center for the synthesis of NBTIs-IN-4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this novel bacterial topoisomerase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in multi-step syntheses are a frequent challenge.[1][2] Several factors throughout the experimental process can contribute to this issue. A systematic approach to identifying and addressing these factors is crucial for improving your overall yield.
Potential Causes & Solutions:
-
Incomplete Reactions: One or more steps in the synthesis may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material before proceeding to the work-up.[3]
-
Reagent Stoichiometry: Re-evaluate the stoichiometry of your reagents. Ensure that the limiting reagent is pure and accurately weighed. In some cases, a slight excess of a non-limiting reagent may be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature. Perform small-scale optimization experiments to determine the optimal reaction time and temperature for each step.
-
-
-
Product Decomposition: The desired product or intermediates may be unstable under the reaction or work-up conditions.
-
Troubleshooting:
-
Temperature Control: For exothermic reactions, ensure efficient stirring and cooling to prevent side reactions or decomposition.[3]
-
pH Sensitivity: If your molecule is sensitive to acid or base, carefully control the pH during the reaction and work-up steps. The use of appropriate buffers can be beneficial.
-
Quenching: Quench the reaction promptly upon completion to prevent the formation of degradation products.[3]
-
-
-
Mechanical Losses: Significant amounts of product can be lost during transfers, extractions, and purification steps, especially when working on a small scale.[2][4]
-
Troubleshooting:
-
Quantitative Transfers: Ensure all product is transferred between flasks by rinsing the original flask with the reaction solvent and adding it to the next step.[3]
-
Extraction Efficiency: Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification Technique: Optimize your purification method. For column chromatography, proper selection of the stationary and mobile phases is critical to minimize product loss.
-
-
-
Reagent and Solvent Quality: The purity of starting materials, reagents, and solvents is paramount for a successful synthesis.
-
Troubleshooting:
-
Purity Verification: Verify the purity of your starting materials and reagents before use. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]
-
Solvent Purity: Use dry, high-purity solvents, especially for moisture-sensitive reactions. Contaminants in solvents can quench reagents or catalyze side reactions.[2]
-
-
Q2: I am observing significant impurity formation in the final reductive amination step. How can I minimize these byproducts?
The reductive amination step, which couples the Left-Hand Side (LHS) and Right-Hand Side (RHS) moieties, is a critical step in the synthesis of many NBTIs.[5][6] Impurity formation is a common issue that can complicate purification and reduce yields.
Potential Causes & Solutions:
-
Over-alkylation: The secondary amine product can sometimes react further with the aldehyde to form a tertiary amine impurity.
-
Troubleshooting:
-
Stoichiometry Control: Use a controlled stoichiometry, often with the amine as the limiting reagent, to minimize the chance of double addition.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to control the reaction rate and minimize side reactions.[3]
-
-
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted aldehyde and amine in the final product mixture.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting materials.
-
Optimize pH: The formation of the imine intermediate is pH-dependent. Adjusting the pH (often mildly acidic) can improve the reaction rate.
-
-
-
Side Reactions of the Aldehyde or Amine: The starting materials themselves might undergo side reactions under the reaction conditions.
-
Troubleshooting:
-
Protecting Groups: If either the aldehyde or amine contains other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
-
Q3: The purification of this compound by column chromatography is proving difficult, with poor separation and low recovery. What can I do?
Purification is a critical step to obtain the final compound with high purity. The physicochemical properties of NBTIs can sometimes make chromatographic purification challenging.
Potential Causes & Solutions:
-
Inappropriate Stationary or Mobile Phase: The choice of silica gel and the solvent system is crucial for good separation.
-
Troubleshooting:
-
Solvent System Optimization: Systematically screen different solvent systems (e.g., combinations of hexane, ethyl acetate, dichloromethane, and methanol) using TLC to find the optimal mobile phase that provides good separation between your product and impurities.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
-
Product Tailing or Streaking on the Column: This can be due to the basic nature of the amine in the this compound structure.
-
Troubleshooting:
-
Addition of a Base: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase to suppress the interaction of the basic amine with the acidic silica gel, leading to sharper peaks and better separation.
-
-
-
Product Insolubility: The product may be precipitating on the column, leading to low recovery.
-
Troubleshooting:
-
Solvent Strength: Increase the polarity of the mobile phase to ensure the product remains dissolved throughout the purification process.
-
Dry Loading: If the product has limited solubility in the mobile phase, consider adsorbing it onto a small amount of silica gel and loading it onto the column as a solid (dry loading).
-
-
Quantitative Data Summary
The following table summarizes hypothetical yield data for the key steps in the this compound synthesis under different reaction conditions. This data is intended to serve as a guide for optimization efforts.
| Step | Condition A (Standard) | Yield (%) | Condition B (Optimized) | Yield (%) | Key Optimization Parameter |
| Formation of LHS-Linker | Amine + Acyl Chloride, TEA, DCM, 0°C to rt, 4h | 75 | Amine + Acyl Chloride, DIPEA, DCM, 0°C to rt, 6h | 85 | Use of a bulkier, non-nucleophilic base (DIPEA) to reduce side reactions. |
| Formation of RHS Aldehyde | Oxidation of Alcohol, PCC, DCM, rt, 2h | 80 | Oxidation of Alcohol, Dess-Martin Periodinane, DCM, rt, 1h | 92 | Milder oxidizing agent to minimize over-oxidation. |
| Reductive Amination | LHS-Linker + RHS Aldehyde, NaBH(OAc)₃, DCE, rt, 12h | 60 | LHS-Linker + RHS Aldehyde, NaBH(OAc)₃, DCE, rt, 24h, +AcOH | 78 | Addition of acetic acid to catalyze imine formation. |
| Overall Yield | 36 | 65 |
Experimental Protocols
A representative, generalized protocol for the synthesis of this compound is provided below. Note: This is a hypothetical protocol and should be adapted and optimized for specific LHS and RHS fragments.
Step 3: Reductive Amination Coupling of LHS-Linker and RHS Aldehyde
-
Dissolution of Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the LHS-Linker amine (1.0 eq) and the RHS aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Addition of Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may effervesce.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane with 0.5% triethylamine) to yield the pure this compound.
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis and troubleshooting logic.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Mechanism of action for NBTIs.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. quora.com [quora.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Novel Bacterial Topoisomerase Inhibitor (NBTI) Formulations
Disclaimer: Information regarding a specific formulation designated "NBTIs-IN-4" is not publicly available. This technical support center provides guidance based on the general class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) and is intended to assist researchers, scientists, and drug development professionals in their experimental work with these compounds.
This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation and testing of NBTIs for improved drug delivery.
Frequently Asked Questions (FAQs)
Q1: What are NBTIs and what is their primary mechanism of action?
Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[1][3] NBTIs bind to a site on the enzyme-DNA complex that is distinct from that of fluoroquinolones, which allows them to evade existing target-mediated resistance to that drug class.[2][3] Their mechanism involves the stabilization of a cleavage complex, which for most NBTIs, leads to single-strand DNA breaks, ultimately inhibiting bacterial growth.[1][4][5]
Q2: What are the main challenges in the clinical development of NBTIs?
Despite their potential, the clinical development of NBTIs has faced several hurdles. A significant issue has been cardiovascular safety, specifically the inhibition of the hERG (human Ether-à-go-go-Related Gene) ion channel, which can lead to cardiotoxicity.[1][3] Additionally, some NBTIs exhibit poor metabolic stability and limited activity against Gram-negative bacteria due to factors like efflux pumps.[1][6] Overcoming these challenges requires careful optimization of the NBTI structure to balance antibacterial potency with a favorable safety profile.[1]
Q3: How do NBTIs overcome fluoroquinolone resistance?
NBTIs are effective against many fluoroquinolone-resistant strains because they bind to a different site on the DNA gyrase and topoisomerase IV enzymes.[2][3] Fluoroquinolone resistance often arises from mutations in the quinolone-binding site of these enzymes.[1] Since NBTIs do not interact with this site, they can still effectively inhibit the mutated enzymes.[4] This lack of cross-resistance makes NBTIs a valuable tool in combating multidrug-resistant bacteria.[1][3]
Q4: What is the general structure of an NBTI?
NBTIs typically consist of three key structural components:
-
A "left-hand side" (LHS) heteroaromatic moiety that intercalates between DNA base pairs.[7][8]
-
A "right-hand side" (RHS) moiety that binds to a hydrophobic pocket on the GyrA or ParC subunit of the topoisomerase.[7][8]
-
A linker that connects the LHS and RHS, providing the correct orientation for binding.[7][8]
The specific chemical groups at each of these positions can be modified to optimize the compound's potency, spectrum of activity, and safety profile.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Antibacterial Activity in Gram-Negative Bacteria | 1. Poor penetration of the bacterial outer membrane. 2. Active efflux by bacterial pumps.[6] 3. Suboptimal inhibition of the specific topoisomerase isoforms in the target species. | 1. Modify the NBTI structure to improve physicochemical properties for better membrane permeation. 2. Co-administer with an efflux pump inhibitor. 3. Synthesize and test analogs with modifications to the LHS, RHS, or linker to enhance target engagement. |
| High hERG Inhibition (Cardiotoxicity Risk) | The chemical structure of the NBTI may have off-target affinity for the hERG ion channel.[3] | 1. Modify the NBTI structure to reduce hERG binding. For example, introducing an amide linkage has been shown to improve the cardiovascular safety profile in some cases.[1] 2. Perform in vitro hERG assays early in the drug development process to screen out problematic compounds. |
| Emergence of Bacterial Resistance to the NBTI | Mutations in the NBTI binding site on DNA gyrase or topoisomerase IV.[4][10] | 1. Characterize the resistant mutants by sequencing the gyrA, gyrB, parC, and parE genes to identify the specific mutations.[10] 2. Design new NBTI analogs that are less susceptible to the identified resistance mutations. 3. Consider combination therapy with another antibiotic that has a different mechanism of action. |
| Poor Solubility of the NBTI Formulation | The physicochemical properties of the NBTI may lead to low aqueous solubility. | 1. Experiment with different formulation strategies, such as the use of co-solvents, surfactants, or encapsulation in nanoparticles. 2. Synthesize salt forms of the NBTI to improve solubility. 3. Modify the chemical structure to include more polar functional groups. |
| Inconsistent Results in In Vitro Assays | 1. Degradation of the NBTI compound. 2. Variability in bacterial culture conditions. 3. Inaccurate determination of compound concentration. | 1. Assess the stability of the NBTI in the assay buffer and store stock solutions appropriately. 2. Standardize bacterial growth phases and inoculum sizes for all experiments. 3. Verify the concentration of stock solutions using a reliable analytical method such as HPLC. |
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative NBTIs against bacterial topoisomerases and their minimum inhibitory concentrations (MICs) against various bacterial strains.
| Compound | Target Enzyme | IC₅₀ (nM) | Bacterial Strain | MIC (µg/mL) | Reference |
| Amide 1a | S. aureus DNA gyrase | 150 | S. aureus | ≤0.25 | [1] |
| Amide 1a | S. aureus TopoIV | 653 | [1] | ||
| Gepotidacin | S. aureus DNA gyrase | equipotent to Amide 1a | [1] | ||
| Gepotidacin | S. aureus TopoIV | 4-fold less potent than Amide 1a | [1] | ||
| AZ6142 | S. aureus | Resistance frequency at 4x MIC: 1.7 x 10⁻⁸ | |||
| AZ6142 | S. pneumoniae | Resistance frequency at 4x MIC: <5.5 x 10⁻¹⁰ | |||
| 23a | E. coli DNA gyrase | <10 | [11] | ||
| 23a | S. aureus DNA gyrase | <10 | [11] | ||
| 23a | E. coli Topo IV | 54 | [11] | ||
| 23a | S. aureus Topo IV | 84 | [11] | ||
| 23b | E. coli (wildtype) | 1.0 | [12] | ||
| 23b | K. pneumoniae (wildtype) | 1.0 | [12] | ||
| 23b | P. aeruginosa (wildtype) | 1.0 | [12] | ||
| 23b | A. baumannii (wildtype) | 0.5 | [12] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the concentration of an NBTI required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC₅₀).
Materials:
-
Relaxed pBR322 DNA
-
S. aureus or E. coli DNA gyrase
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)
-
NBTI compound dissolved in DMSO
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the NBTI compound.
-
Add DNA gyrase to initiate the reaction.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the NBTI concentration.
Protocol 2: Topoisomerase IV Decatenation Assay
Objective: To determine the IC₅₀ of an NBTI for the decatenation activity of Topoisomerase IV.
Materials:
-
Kinetoplast DNA (kDNA)
-
S. aureus or E. coli Topoisomerase IV
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)
-
NBTI compound dissolved in DMSO
-
Stop solution/loading dye
-
1% Agarose gel in TAE buffer
-
Ethidium bromide
Procedure:
-
Set up reaction mixtures with assay buffer, kDNA, and a range of NBTI concentrations.
-
Add Topoisomerase IV to start the reaction.
-
Incubate at the optimal temperature (e.g., 37°C) for the appropriate duration.
-
Terminate the reactions with the stop solution/loading dye.
-
Separate the decatenated DNA (minicircles) from the catenated kDNA network by agarose gel electrophoresis.
-
Stain and visualize the DNA bands.
-
Quantify the amount of decatenated DNA.
-
Determine the IC₅₀ value from the dose-response curve.
Visualizations
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV [mdpi.com]
Technical Support Center: Addressing hERG Inhibition by NBTIs-IN-4 and Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of hERG inhibition by the novel bacterial topoisomerase inhibitor (NBTI) NBTIs-IN-4 and its analogs.
Data Presentation: hERG Inhibition Profile of this compound and Analogs
The following table summarizes the quantitative data on the inhibitory activity of selected NBTIs against the hERG cardiac ion channel. A higher IC50 value indicates lower inhibitory potency and a more desirable safety profile.
| Compound ID | Modification | hERG IC50 (µM) | Reference |
| 1a | Potent, broad-spectrum Gram-negative activity | 0.90 | [1] |
| 2a | Addition of a basic, polar side chain | Minimal hERG inhibition | [1] |
| 2g | Single isomer of a compound with a modified linker | 250 | [1] |
| 18c | 4-halo- or 4-cyanoindane DNA binding group | 0.90 | [2] |
| AM8191 | Oxabicyclooctane linker with hydroxyl group | > 18 | [3] |
| General Trend | Introduction of bulky polar groups on the LHS | Significant improvement in hERG selectivity | [4] |
| General Trend | Replacement of secondary amine with a nonbasic amide in the linker | Reduced hERG inhibition | [5] |
Note: The development of NBTIs has been challenged by their propensity to inhibit the hERG channel.[1][5] Strategies to mitigate this liability include reducing lipophilicity and introducing polar or bulky groups to the molecular structure.[4][6]
Experimental Protocols
Automated Patch-Clamp Electrophysiology for hERG Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of NBTIs on the hERG potassium channel using an automated patch-clamp system (e.g., IonWorks Barracuda, QPatch).
1. Cell Culture and Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Maintain cells in appropriate culture medium supplemented with antibiotics to ensure stable expression.
-
Prior to the experiment, detach cells using a non-enzymatic cell dissociation solution to maintain cell integrity.
-
Resuspend the cells in the extracellular solution at the desired concentration for the automated patch-clamp system.
2. Solutions:
-
Internal Solution (Pipette Solution): Typically contains (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na, adjusted to pH 7.2 with KOH.[7]
-
External Solution (Bath Solution): Typically contains (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES-Na, 10 glucose, adjusted to pH 7.4 with NaOH.[7]
-
Compound Preparation: Prepare stock solutions of this compound and analogs in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the final desired concentrations.
3. Automated Patch-Clamp Procedure:
-
Prime the system with the internal and external solutions.
-
Load the cell suspension and compound plates into the instrument.
-
The instrument will automatically perform the following steps for each well:
-
Trap a single cell.
-
Form a giga-ohm seal between the cell membrane and the patch plate.
-
Establish a whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +40 mV followed by a repolarization step to -50 mV to measure the tail current.[8]
-
Apply the vehicle and then increasing concentrations of the test compound.
-
-
Record the hERG tail current amplitude in the presence of the vehicle and each compound concentration.
4. Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration.
-
Fit the concentration-response curve with a suitable equation (e.g., Hill equation) to determine the IC50 value.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why is hERG inhibition a concern for the NBTI class of antibiotics?
A1: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a significant concern because it can lead to a delay in cardiac repolarization, manifesting as a prolonged QT interval on an electrocardiogram.[9][10] This can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes.[11] Several promising NBTI candidates have been discontinued from clinical development due to this off-target effect.[9]
Q2: What is the proposed mechanism of hERG inhibition by NBTIs?
A2: While the exact binding mode on the hERG channel is not fully elucidated for all NBTIs, it is generally understood that many small molecule hERG inhibitors, including some NBTIs, are characterized by a basic nitrogen center flanked by aromatic or hydrophobic groups.[5] This pharmacophore can interact with key residues within the pore of the hERG channel, leading to its blockade.
Q3: What structural modifications can be made to NBTIs to reduce hERG liability?
A3: Several strategies have been successfully employed to mitigate hERG inhibition in NBTIs:
-
Reducing Lipophilicity: Decreasing the overall lipophilicity (logD) of the molecule has been shown to reduce hERG activity.[4]
-
Modifying the Linker: Replacing a basic secondary amine in the linker region with a non-basic amide or other polar groups can significantly decrease hERG inhibition.[5][6]
-
Introducing Bulky and Polar Groups: The addition of bulky and polar substituents, particularly on the left-hand side (LHS) of the NBTI scaffold, can improve selectivity against hERG binding.[4]
-
Introducing Hydroxylation: The addition of a hydroxyl group to the linker has been shown to reduce hERG activity and improve solubility.[3]
Q4: What are the primary molecular targets of NBTIs for their antibacterial activity?
A4: NBTIs exert their antibacterial effect by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for regulating DNA topology during replication and transcription. NBTIs bind to a site distinct from that of fluoroquinolones, which is why they often retain activity against fluoroquinolone-resistant strains.[12]
Troubleshooting Guide for hERG Patch-Clamp Experiments
Issue 1: Unstable hERG current (rundown) during recording.
-
Question: My hERG current amplitude is decreasing significantly over the course of the experiment, even before applying any compound. What could be the cause and how can I fix it?
-
Answer: This phenomenon, known as "rundown," is a common issue in whole-cell patch-clamp recordings.[7]
-
Possible Cause: The dialysis of essential intracellular components into the patch pipette.
-
Troubleshooting Steps:
-
Include ATP and GTP in the internal solution: Adding Mg-ATP (typically 2-5 mM) and GTP (typically 0.1-0.3 mM) to the pipette solution can help maintain channel activity.[13]
-
Use Perforated Patch-Clamp: This technique uses antibiotics like amphotericin B or gramicidin to create small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules. This can significantly reduce rundown.[13]
-
Strict Time Control: If using the whole-cell configuration, perform pharmacological experiments quickly and with a strict time control to minimize the impact of rundown.[7]
-
Monitor Vehicle Control: Always run a time-matched vehicle control to quantify the extent of rundown and correct the compound effect data accordingly.
-
-
Issue 2: High variability in IC50 values between experiments.
-
Question: I am getting inconsistent IC50 values for the same compound across different experimental days. What could be the reason?
-
Answer: Variability in IC50 values can arise from several sources.
-
Possible Causes:
-
Inconsistent cell health and passage number.
-
Precipitation of poorly soluble compounds.
-
Inaccurate compound concentrations.
-
Fluctuations in temperature.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from a consistent passage number range and ensure high cell viability (>95%) before each experiment.
-
Check Compound Solubility: Visually inspect compound solutions for any signs of precipitation, especially at higher concentrations. The multi-well format of automated patch-clamp systems can make this difficult, so it is crucial to ensure compound solubility in the assay buffer beforehand.[11] Adding a surfactant to the extracellular medium can sometimes improve the sensitivity of the assay for poorly soluble compounds.[11]
-
Verify Compound Concentrations: If possible, analytically verify the concentration of the dosing solutions.
-
Maintain Stable Temperature: hERG channel kinetics are temperature-sensitive. Ensure that the recording temperature is stable and consistent across all experiments.[7]
-
-
Issue 3: Low seal success rate or unstable seals.
-
Question: I am struggling to obtain stable giga-ohm seals on the automated patch-clamp system. What can I do to improve this?
-
Answer: A high-resistance seal is critical for high-quality patch-clamp recordings.
-
Possible Causes:
-
Poor cell health.
-
Debris in the cell suspension or solutions.
-
High concentrations of divalent cations in the external solution can destabilize the seal.[7]
-
-
Troubleshooting Steps:
-
Optimize Cell Preparation: Ensure a gentle cell detachment and handling process. Filter the cell suspension and solutions to remove any debris.
-
Review Extracellular Solution Composition: While divalent cations are necessary, excessively high concentrations can be detrimental to seal formation.[7] Ensure the composition is optimal for your cell type and system.
-
Check Patch Plate Quality: Ensure the patch plates are clean and not damaged.
-
-
Visualizations
Caption: Workflow for hERG inhibition assessment using automated patch-clamp.
Caption: Pathophysiological consequence of hERG channel inhibition by NBTIs.
Caption: Troubleshooting decision tree for common hERG assay issues.
References
- 1. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxabicyclooctane-Linked Novel Bacterial Topoisomerase Inhibitors as Broad Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Left-Hand Side Exploration of Novel Bacterial Topoisomerase Inhibitors to Improve Selectivity against hERG Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials by structural and physicochemical optimizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secure Verification [imagine.imgge.bg.ac.rs]
- 11. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Metabolic Stability of NBTIs-IN-4
Welcome to the technical support center for assessing the metabolic stability of Novel Bacterial Topoisomerase Inhibitors (NBTIs), with a focus on the hypothetical compound NBTIs-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important to assess for a compound like this compound?
A1: Metabolic stability refers to the susceptibility of a chemical compound to be broken down by enzymes in the body, a process known as biotransformation.[1] Assessing the metabolic stability of a new chemical entity (NCE) like this compound is critical in early drug discovery because it helps predict its pharmacokinetic profile.[2][3] A compound that is metabolized too quickly may be cleared from the body before it can exert its therapeutic effect, leading to poor bioavailability and a short duration of action.[2] Conversely, a compound that is too stable might accumulate and cause toxicity. This assessment allows for the ranking and selection of compounds with favorable metabolic properties to advance into further development.[4]
Q2: What are the common in vitro models used to assess metabolic stability?
A2: The most common in vitro systems are derived from the liver, the primary site of drug metabolism.[4] These include:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs).[5][6] They are cost-effective and suitable for high-throughput screening.[6]
-
Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as necessary cofactors, offering a more complete picture of a compound's metabolism.[4][5] Cryopreserved hepatocytes are often used for convenience.[4]
-
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic pathways.[1]
Q3: What are the key parameters obtained from a metabolic stability assay?
A3: The primary outputs of a metabolic stability assay are:
-
In Vitro Half-Life (t½): The time it takes for 50% of the initial compound concentration to be metabolized.[2][6]
-
Intrinsic Clearance (CLint): This parameter describes the rate at which a compound is metabolized by the liver, independent of other physiological factors like blood flow.[2][5][6] It is calculated from the half-life and the experimental conditions.[4][7] These values are crucial for predicting in vivo hepatic clearance.[3][7]
Q4: What is this compound's likely metabolic pathway?
A4: NBTIs (Novel Bacterial Topoisomerase Inhibitors) are a class of antibacterial agents.[8][9] While specific data for "this compound" is not available, compounds in this class often feature complex aromatic and heterocyclic structures.[10][11] These structures are potential substrates for oxidation by cytochrome P450 (CYP) enzymes (Phase I metabolism) and subsequent conjugation reactions (Phase II metabolism). The exact pathway would need to be determined experimentally through metabolite identification studies.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the steps to determine the metabolic stability of this compound using liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[13]
-
Ice-cold acetonitrile or methanol containing an internal standard (for stopping the reaction)
-
96-well incubation plates and collection plates
-
LC-MS/MS system for analysis[13]
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of this compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[13]
-
Pre-incubation: Add the microsomal solution and buffer to the wells of the incubation plate. Add the this compound working solution to initiate a pre-incubation period of 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.[14]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[13]
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold stop solution (acetonitrile with internal standard).[12][13] The "time 0" sample should be taken immediately after adding NADPH.
-
Termination and Protein Precipitation: After the final time point, vortex the collection plate and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of this compound at each time point.[13]
Data Presentation and Analysis
The percentage of this compound remaining at each time point is calculated relative to the time 0 concentration. The natural logarithm of the percent remaining is plotted against time.
Table 1: Example Metabolic Stability Data for this compound in Human Liver Microsomes
| Time (min) | % this compound Remaining | ln(% Remaining) |
| 0 | 100 | 4.605 |
| 5 | 85 | 4.443 |
| 15 | 60 | 4.094 |
| 30 | 35 | 3.555 |
| 45 | 20 | 2.996 |
| 60 | 10 | 2.303 |
The slope of the linear regression of the ln(% Remaining) vs. time plot gives the elimination rate constant (k).
-
Half-life (t½) calculation: t½ = 0.693 / k[7]
-
Intrinsic Clearance (CLint) calculation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid disappearance of this compound at Time 0 (Low Recovery) | 1. Non-specific binding to the plate or microsomal protein.2. Chemical instability in the incubation buffer.3. Inefficient protein precipitation/extraction. | 1. Use low-binding plates. Include control incubations without NADPH to assess non-enzymatic degradation.[15]2. Test stability in buffer alone. Adjust pH if necessary.3. Optimize the stop solution (e.g., try different organic solvents or add acid/base). |
| High Variability Between Replicates | 1. Inaccurate pipetting, especially of viscous microsomal solutions.2. Inconsistent incubation temperatures.3. Poor mixing of reagents. | 1. Use reverse-pipetting for viscous solutions. Ensure proper calibration of pipettes.2. Use a calibrated incubator with good temperature distribution.3. Ensure thorough mixing after adding each reagent, especially the NADPH solution. |
| This compound appears very stable (little to no degradation) | 1. The compound is genuinely metabolically stable.2. Inactive microsomes or NADPH regenerating system.3. This compound is not a substrate for the primary enzymes in microsomes (e.g., metabolized by cytosolic enzymes). | 1. Confirm with a longer incubation time or higher protein concentration.2. Always run positive controls (e.g., midazolam for CYPs) to verify enzyme activity.[13] Ensure NADPH solution is fresh.3. Test the compound in other systems like hepatocytes or S9 fraction which contain a broader range of enzymes.[1] |
| Non-linear degradation curve | 1. Enzyme saturation (if compound concentration is too high).2. Time-dependent inhibition of metabolic enzymes by this compound or its metabolites. | 1. Repeat the assay with a lower substrate concentration (typically ≤ 1 µM).2. This is a complex issue requiring further investigation through enzyme inhibition assays. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Caption: Workflow for assessing this compound metabolic stability.
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common issues in the assay.
Caption: Troubleshooting decision tree for metabolic stability assays.
Metabolic Pathways Overview
This diagram shows the relationship between Phase I and Phase II metabolism, which are assessed using different in vitro systems.
Caption: Overview of major drug metabolism pathways.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mercell.com [mercell.com]
- 14. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Novel Bacterial Topoisomerase Inhibitors (NBTIs)
Disclaimer: The following information pertains to the general class of Novel Bacterial Topoisomerase Inhibitors (NBTIs). As of the last update, "NBTIs-IN-4" is not a publicly documented compound, and therefore, specific degradation pathways and byproducts are not available. This guide provides general knowledge and troubleshooting advice based on the known characteristics of the NBTI class for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues encountered with NBTIs?
A1: NBTIs can exhibit metabolic instability, often showing rapid degradation in in vitro assays such as liver microsome stability assays.[1] Another key challenge in the development of NBTIs is managing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3]
Q2: What parts of the NBTI scaffold are typically susceptible to metabolic degradation?
A2: While specific degradation pathways are not extensively published, based on the general structure of NBTIs, potential sites for oxidative metabolism include aromatic rings and alkyl groups. The linker and the Right-Hand Side (RHS) moiety are often subjects of modification to improve metabolic stability.[1][2]
Q3: How can the metabolic stability of an NBTI be improved?
A3: Strategies to enhance metabolic stability often involve medicinal chemistry approaches to modify the NBTI structure. Increasing the polarity and rigidity of the molecule, for instance by creating tricyclic structures, has been shown to be effective.[1] Reducing lipophilicity is another strategy that has proven successful.[1] Additionally, fluorination is a common technique used to improve the overall ADMET profile of NBTIs.[2][3]
Q4: Are there any known degradation byproducts of NBTIs?
A4: The publicly available literature does not provide specific structures of degradation byproducts for NBTIs. Identifying these byproducts would typically require dedicated metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS).
Q5: My NBTI is showing low stability in aqueous solution. What could be the cause?
A5: While NBTIs are generally screened for metabolic stability, issues with aqueous stability can arise due to several factors. These include pH-dependent hydrolysis of certain functional groups, or photosensitivity. It is crucial to assess the stability of your compound in the formulation buffer alone as a control experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of this compound in liver microsome assay. | High intrinsic clearance due to metabolism by cytochrome P450 enzymes. | 1. Run a control without NADPH: This will help determine if the degradation is P450-mediated. 2. Use specific P450 inhibitors: This can help identify the specific P450 isoforms responsible for the metabolism. 3. Consider species differences: Test in microsomes from different species (e.g., human, rat, mouse) as metabolic rates can vary significantly. 4. Synthesize analogs: Modify the structure at suspected metabolic "hotspots" to block metabolism.[1][2] |
| Inconsistent results in stability assays. | Poor solubility of the compound in the assay buffer. | 1. Measure the solubility of your NBTI in the assay buffer. 2. Use a lower concentration of the compound, ensuring it is below its solubility limit. 3. Add a small percentage of a co-solvent like DMSO, but be mindful of its potential to inhibit metabolic enzymes. |
| Compound appears unstable even in control samples (without enzymes). | Chemical instability of the compound under the assay conditions (e.g., pH, temperature). | 1. Perform a buffer stability test: Incubate the compound in the assay buffer at the same temperature and for the same duration as the main experiment, but without the microsomes. 2. Analyze for degradation products using LC-MS to understand the degradation pathway. |
| Difficulty in detecting the parent compound and its metabolites. | Poor ionization efficiency in the mass spectrometer or unsuitable chromatography conditions. | 1. Optimize the mass spectrometer settings: Use a reference compound with a similar structure to optimize ionization parameters. 2. Adjust the mobile phase pH: This can significantly improve the chromatography and ionization of compounds with basic or acidic moieties. 3. Use a different chromatography column with a different stationary phase. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and your NBTI compound in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Start the metabolic reaction by adding a solution of NADPH. A parallel incubation without NADPH should be run as a negative control.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the degradation rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Protocol 2: Forced Degradation Study
-
Prepare Stock Solutions: Prepare stock solutions of your NBTI in a suitable solvent.
-
Stress Conditions: Subject the NBTI to a variety of stress conditions in separate vials:
-
Acidic: 0.1 N HCl at 60°C
-
Basic: 0.1 N NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C (in solid state and in solution)
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light at room temperature.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
LC-MS Analysis: Analyze the stressed samples using a stability-indicating LC-MS method to separate the parent compound from its degradation products.
-
Data Analysis: Determine the percentage of degradation for each condition. Characterize the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
Data Presentation
Table 1: Example Data for In Vitro Metabolic Stability of this compound
| Species | t½ (min) | CLint (µL/min/mg protein) |
| Human | 15 | 46.2 |
| Rat | 8 | 86.6 |
| Mouse | 5 | 138.6 |
Table 2: Example Data for Forced Degradation of this compound
| Condition | Time (h) | Degradation (%) | Number of Byproducts Detected |
| 0.1 N HCl, 60°C | 24 | 12.5 | 2 |
| 0.1 N NaOH, 60°C | 24 | 45.8 | 4 |
| 3% H₂O₂, RT | 24 | 88.2 | >5 |
| 60°C | 24 | < 2 | 0 |
| UV Light, RT | 24 | 33.1 | 3 |
Visualizations
Caption: Generalized structure of a Novel Bacterial Topoisomerase Inhibitor (NBTI).
Caption: Experimental workflow for assessing the stability of a new NBTI compound.
Caption: Decision tree for troubleshooting unexpected degradation of an NBTI.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: NBTIs vs. Fluoroquinolones Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two classes of bacterial topoisomerase inhibitors: the established fluoroquinolones and the novel bacterial topoisomerase inhibitors (NBTIs). While this guide addresses the general class of NBTIs, it is important to note that the specific compound "NBTIs-IN-4" did not yield specific data in the public domain at the time of this writing. Therefore, representative data from other well-characterized NBTIs are used for comparative purposes.
Core Mechanisms of Action: A Tale of Two Inhibitors
Both fluoroquinolones and NBTIs target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and segregation by managing DNA topology. However, the two drug classes exhibit distinct mechanisms of inhibition at the molecular level.
Fluoroquinolones: Stabilizers of Double-Strand DNA Breaks
Fluoroquinolones act by binding to the complex of DNA and the topoisomerase enzyme. This binding traps the enzyme in a state where it has created a double-strand break in the DNA but is unable to re-ligate the strands.[1][2][3][4][5][6][7] This stabilized "cleavage complex" leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterial cell, triggering pathways that lead to cell death.[3][6] The bactericidal activity of fluoroquinolones is a direct consequence of this DNA damage.
Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Different Approach to Inhibition
In contrast to fluoroquinolones, NBTIs bind to a different site on the topoisomerase-DNA complex.[8] Their binding site is adjacent to, but distinct from, the fluoroquinolone binding pocket.[8][9] This alternative binding mode results in a different inhibitory mechanism. Instead of primarily stabilizing double-strand DNA breaks, NBTIs are generally understood to inhibit the overall catalytic activity of the enzymes.[8][10] Some NBTIs have been shown to stabilize single-strand DNA breaks, a key difference from the double-strand breaks induced by fluoroquinolones.[11] This unique mechanism of action means that NBTIs can be effective against bacteria that have developed resistance to fluoroquinolones through mutations in the fluoroquinolone binding site.[9][12]
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of fluoroquinolones and NBTIs.
Caption: Mechanism of action of fluoroquinolones.
Caption: Mechanism of action of NBTIs.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory activities of representative NBTIs and fluoroquinolones against bacterial topoisomerases and whole bacterial cells.
Table 1: Inhibition of Purified Bacterial Topoisomerases (IC50 in µM)
| Compound | Target Enzyme | S. aureus DNA Gyrase | S. aureus Topo IV | E. coli DNA Gyrase | E. coli Topo IV | Reference |
| Representative NBTI (Gepotidacin) | DNA Gyrase / Topo IV | 0.15 | 0.653 | - | - | [11] |
| Representative NBTI (REDX05777) | DNA Gyrase / Topo IV | - | - | Comparable to Ciprofloxacin | ~10-fold lower than Ciprofloxacin | [9] |
| Fluoroquinolone (Ciprofloxacin) | DNA Gyrase / Topo IV | 1.25-2.5 | 1.25-2.5 | - | - | [13] |
| Fluoroquinolone (Levofloxacin) | DNA Gyrase / Topo IV | - | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data for different compounds are from different studies and may not be directly comparable.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii | Reference |
| Representative NBTI (Gepotidacin) | ≤0.25 | ≤0.25 | - | - | - | - | [11] |
| Representative NBTI (REDX06276) | - | - | 4 or 8 | 16 | 32 to 64 | 4 or 8 | [9] |
| Fluoroquinolone (Ciprofloxacin) | - | - | ≤1 | ≤1 | ≤1 | ≤1 | [9] |
| Fluoroquinolone (Levofloxacin) | - | - | 16 | 16 | 32 to 64 | 16 | [9] |
Note: MIC values are highly dependent on the bacterial strain and testing methodology.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are summaries of standard protocols used to evaluate the activity of topoisomerase inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4]
Protocol: Broth Microdilution Method [1][14]
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of the test compound (e.g., NBTI or fluoroquinolone) is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 105 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate (except for sterility controls) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Topoisomerase Inhibition Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase or topoisomerase IV.
Protocol: DNA Supercoiling Assay (for DNA Gyrase) [15]
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), purified DNA gyrase, ATP, and varying concentrations of the inhibitor.
-
Incubation: The reaction is incubated at 37°C to allow the supercoiling reaction to proceed.
-
Termination: The reaction is stopped by the addition of a stop solution (containing SDS and proteinase K to digest the enzyme).
-
Analysis: The different forms of the plasmid DNA (relaxed, supercoiled) are separated by agarose gel electrophoresis.
-
Quantification: The intensity of the bands corresponding to supercoiled DNA is quantified to determine the extent of inhibition. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then calculated.
Protocol: DNA Decatenation Assay (for Topoisomerase IV) [5][15]
-
Reaction Mixture: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA) as the substrate, purified topoisomerase IV, ATP, and varying concentrations of the inhibitor.
-
Incubation: The mixture is incubated at 37°C to allow the decatenation reaction to occur.
-
Termination: The reaction is stopped.
-
Analysis: The products (decatenated minicircles and remaining catenated network) are separated by agarose gel electrophoresis.
-
Quantification: The disappearance of the catenated kDNA and the appearance of decatenated minicircles are quantified to determine the IC50.
Protocol: Cleavage Complex Assay [16]
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, the topoisomerase enzyme, and the test compound is prepared.
-
Incubation: The reaction is incubated to allow the formation of the cleavage complex.
-
Linearization: The reaction is treated with a denaturant (e.g., SDS) to trap the covalent complex and linearize the plasmid DNA at the site of the break.
-
Analysis: The DNA is analyzed by agarose gel electrophoresis to detect the presence of linear DNA, which indicates the formation of a stabilized cleavage complex.
Conclusion
NBTIs and fluoroquinolones represent two distinct classes of antibacterial agents that target the same essential bacterial enzymes but through different mechanisms. The ability of NBTIs to inhibit topoisomerases via a binding site and mechanism distinct from that of fluoroquinolones makes them a promising avenue for the development of new antibiotics to combat the growing threat of fluoroquinolone-resistant bacteria. Further research into specific NBTI compounds will be crucial to fully understand their therapeutic potential.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. researchgate.net [researchgate.net]
- 9. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Novel Bacterial Topoisomerase Inhibitors (NBTIs)
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of NBTIs, a promising class of antibacterial agents. While specific data for "NBTIs-IN-4" is not publicly available, this guide provides a comparative overview of other prominent NBTIs, offering valuable insights into their performance and the methodologies used for their evaluation.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a significant advancement in the fight against antimicrobial resistance. These synthetic small molecules target the essential bacterial enzymes DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication and other vital cellular processes.[1][2] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, enabling them to circumvent existing target-mediated resistance mechanisms.[2][3] This unique mode of action makes NBTIs a promising therapeutic option against multidrug-resistant (MDR) bacterial pathogens.[4]
This guide offers a comparative look at the efficacy of several notable NBTIs, supported by quantitative data from preclinical studies. We will delve into their inhibitory activities against key bacterial enzymes and their antibacterial potency against a range of pathogens. Furthermore, detailed experimental protocols for the key assays are provided to aid in the replication and validation of these findings.
Efficacy Comparison of Representative NBTIs
The following tables summarize the in vitro efficacy of selected NBTIs against bacterial topoisomerases and various bacterial strains. These compounds have been chosen to represent the diversity and evolution of this inhibitor class.
| Compound | Target Enzyme | Organism | IC50 (nM) | Reference |
| Amide 1a | DNA Gyrase | Staphylococcus aureus | 150 | [5] |
| Topoisomerase IV | Staphylococcus aureus | 653 | [5] | |
| Gepotidacin | DNA Gyrase | Staphylococcus aureus | 150 | [5] |
| Topoisomerase IV | Staphylococcus aureus | >2500 | [5] | |
| REDX05777 | DNA Gyrase | Escherichia coli | 100 - 500 | [6] |
| Topoisomerase IV | Escherichia coli | 10 - 50 | [6] | |
| REDX06181 | DNA Gyrase | Escherichia coli | 100 - 500 | [6] |
| Topoisomerase IV | Escherichia coli | 10 - 50 | [6] | |
| Ciprofloxacin | DNA Gyrase | Escherichia coli | 100 - 500 | [6] |
| Topoisomerase IV | Escherichia coli | 100 - 500 | [6] |
Table 1: Comparative in vitro inhibitory activity of selected NBTIs and Ciprofloxacin against bacterial topoisomerases. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | S. aureus (MRSA) | E. coli | A. baumannii | Reference |
| Amide 1a | 0.125 | 2 | 2 | [3] |
| Gepotidacin | 0.25 | 0.25 | - | [7] |
| REDX06213 | - | 4-8 (MIC90) | 4-8 (MIC90) | [6] |
| REDX07623 | - | 4-8 (MIC90) | 4-8 (MIC90) | [6] |
| Ciprofloxacin | - | ≤0.015 - 0.03 | - | [3] |
Table 2: Comparative antibacterial activity (MIC, µg/mL) of selected NBTIs and Ciprofloxacin against various bacterial strains. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MIC90 represents the MIC required to inhibit the growth of 90% of isolates.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of NBTI efficacy.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli or S. aureus DNA gyrase, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP).
-
Compound Incubation: Add varying concentrations of the test NBTI to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in supercoiling activity.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing catenated kDNA, E. coli or S. aureus topoisomerase IV, and the appropriate buffer (similar to the gyrase assay).
-
Compound Incubation: Add serial dilutions of the test NBTI to the reaction mixture.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Terminate the reaction as described for the supercoiling assay.
-
Agarose Gel Electrophoresis: Separate the decatenated minicircles from the catenated kDNA network by agarose gel electrophoresis.
-
Visualization and Quantification: Stain and visualize the DNA as described above. The amount of released minicircles is a measure of topoisomerase IV activity.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of decatenation inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution Series: Prepare a two-fold serial dilution of the test NBTI in a 92-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and the experimental processes involved, the following diagrams are provided.
Caption: Mechanism of action of NBTIs targeting DNA gyrase and topoisomerase IV.
References
- 1. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Focus on Gepotidacin
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibiotics that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2][3] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, thereby circumventing existing resistance mechanisms.[2][4] This guide provides a comparative analysis of the in vitro activity of a leading NBTI, gepotidacin, against clinically relevant bacterial strains, with fluoroquinolones as comparators.
Performance Against Key Pathogens: A Quantitative Comparison
Gepotidacin has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including isolates resistant to currently available antibiotics.[5][6][7] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of gepotidacin compared to delafloxacin and levofloxacin against common clinical isolates. MIC values are a standard measure of a drug's potency; lower values indicate greater efficacy.
Table 1: In Vitro Activity of Gepotidacin and Comparators against Gram-Positive Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | Gepotidacin | 0.12 | 0.25 |
| Delafloxacin | ≤0.004 | 0.25 | |
| Levofloxacin | 0.5 | >8 | |
| Methicillin-Resistant S. aureus (MRSA) | Gepotidacin | 0.12 | 0.25 |
| Delafloxacin | 0.12 | 0.25 | |
| Levofloxacin | 4 | >8 | |
| Staphylococcus saprophyticus | Gepotidacin | 0.06 | 0.12 |
| Delafloxacin | N/A | N/A | |
| Levofloxacin | N/A | N/A | |
| Enterococcus faecalis | Gepotidacin | 2 | 4 |
| Delafloxacin | 0.12 | 1 | |
| Levofloxacin | 2 | >16 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.[1][5][6][8][9]
Table 2: In Vitro Activity of Gepotidacin and Comparators against Gram-Negative Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Gepotidacin | 0.5 | 4 |
| Delafloxacin | 0.06 | 4 | |
| Levofloxacin | 0.12 | 32 | |
| Klebsiella pneumoniae | Gepotidacin | 2 | 32 |
| Delafloxacin | 0.25 | 8 | |
| Levofloxacin | 0.5 | >16 | |
| Proteus mirabilis | Gepotidacin | 1 | 16 |
| Delafloxacin | 0.12 | 0.5 | |
| Levofloxacin | 0.12 | 2 | |
| Acinetobacter baumannii | Gepotidacin | 2 | 4 |
| Delafloxacin | 0.5 | 2 | |
| Levofloxacin | 2 | 16 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.[5][6][10][11][12]
Mechanism of Action: A Differentiated Approach
NBTIs, including gepotidacin, function by binding to a novel site on the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][4] This binding event stabilizes a single-stranded DNA break intermediate, ultimately leading to the inhibition of DNA replication and bacterial cell death.[13] This mechanism is distinct from that of fluoroquinolones, which stabilize double-stranded DNA breaks.[13]
Caption: Mechanism of action of Novel Bacterial Topoisomerase Inhibitors (NBTIs).
Experimental Protocols for In Vitro Validation
The data presented in this guide are derived from standardized in vitro susceptibility testing methods. The primary method used for determining the Minimum Inhibitory Concentration (MIC) is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][14][15][16]
Broth Microdilution for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
Novel Bacterial Topoisomerase Inhibitors, exemplified by gepotidacin, demonstrate significant promise as a new class of antibiotics to combat multidrug-resistant bacterial infections. Their novel mechanism of action allows them to overcome existing resistance to fluoroquinolones. The extensive in vitro data, generated through standardized protocols, validates their potent activity against a wide array of clinically important pathogens. Continued research and clinical development of NBTIs are crucial in the ongoing battle against antimicrobial resistance.
References
- 1. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ihma.com [ihma.com]
- 6. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and in vitro activity of gepotidacin against bacterial uropathogens, including drug-resistant phenotypes, in females with uncomplicated urinary tract infections: results from two global, pivotal, phase 3 trials (EAGLE-2 and EAGLE-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Levofloxacin and Ciprofloxacin In Vitro Activities against 4,003 Clinical Bacterial Isolates Collected in 24 Italian Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Italian Survey on Comparative Levofloxacin Susceptibility in 334 Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters [clsi.org]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chainnetwork.org [chainnetwork.org]
NBTIs-IN-4: A Comparative Guide to Efficacy in Fluoroquinolone-Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluoroquinolone-resistant bacterial strains presents a significant challenge in clinical practice. Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising new class of antibacterial agents designed to overcome this resistance. This guide provides a comparative analysis of the efficacy of NBTIs, with a focus on their performance against fluoroquinolone-resistant bacteria, using available data for representative compounds of this class. While specific data for a compound designated "NBTIs-IN-4" is not publicly available, this guide will utilize data from well-characterized NBTIs to illustrate the potential of this drug class.
Mechanism of Action: A Different Approach to a Validated Target
Fluoroquinolones and NBTIs both target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. However, their mechanism of action differs significantly, which is the key to the efficacy of NBTIs against fluoroquinolone-resistant strains.[1][2][3]
Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of toxic double-strand breaks.[4] Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which alter the drug-binding site on the topoisomerase enzymes.[5][6]
In contrast, NBTIs bind to a different, allosteric site on the topoisomerase-DNA complex.[2][3] This alternative binding site means that mutations conferring resistance to fluoroquinolones do not affect the binding and inhibitory activity of NBTIs, thus circumventing cross-resistance.[7][8] NBTIs inhibit the catalytic activity of the enzymes, preventing the re-ligation of the DNA strands without necessarily stabilizing a double-strand break.[7]
Figure 1. Simplified signaling pathway comparing the mechanism of action of Fluoroquinolones and NBTIs.
Comparative In Vitro Efficacy
The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Data from various studies consistently demonstrate that NBTIs maintain potent activity against bacterial strains that have developed high levels of resistance to fluoroquinolones.
Table 1: Comparative MIC Values (µg/mL) Against Fluoroquinolone-Resistant Staphylococcus aureus (MRSA)
| Compound | Fluoroquinolone-Susceptible S. aureus | Fluoroquinolone-Resistant S. aureus (MRSA) |
| Representative NBTI (e.g., Amide 1a) | 0.125 | 0.125[7] |
| Gepotidacin (NBTI) | ~0.5-2 | ~0.5-2[2] |
| Ciprofloxacin (Fluoroquinolone) | ≤1 | >32[2] |
| Levofloxacin (Fluoroquinolone) | ≤1 | 16[9] |
Table 2: Comparative MIC90 Values (µg/mL) Against Gram-Negative Bacilli
| Compound | Escherichia coli (Fluoroquinolone-Resistant) | Acinetobacter baumannii (Multidrug-Resistant) |
| Representative NBTI (REDX07623) | 8 | 4[2] |
| Levofloxacin (Fluoroquinolone) | 16 | 16[2] |
As shown in the tables, while the MIC values of fluoroquinolones like ciprofloxacin and levofloxacin increase significantly against resistant strains, the MICs of representative NBTIs remain largely unaffected. This lack of cross-resistance is a key advantage of the NBTI class.[2]
Time-Kill Kinetics: Bactericidal Activity
Time-kill assays provide insights into the pharmacodynamics of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). Studies on representative NBTIs have demonstrated their bactericidal activity against both fluoroquinolone-susceptible and -resistant strains.
For example, a study on NBTI 5463 against Pseudomonas aeruginosa showed a significant reduction in bacterial count over time at concentrations of 4x and 8x the MIC.[10] Similarly, the NBTI AZ6142 displayed rapid initial bacterial killing against both fluoroquinolone-susceptible and -resistant S. aureus and S. pneumoniae, achieving a 3-log10 reduction in CFU/ml after 6 hours at 4x MIC.[4]
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.
Minimal Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: The test compound (e.g., this compound) and comparator antibiotics are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing over time.
-
Inoculum Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Drug Addition: The NBTI and comparator antibiotics are added at various multiples of their predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Plating and Incubation: The samples are serially diluted and plated on appropriate agar plates. The plates are incubated at 37°C for 18-24 hours.
-
CFU Counting: The number of viable colonies on each plate is counted, and the CFU/mL for each time point is calculated. The results are typically plotted as log10 CFU/mL versus time.
Conclusion
Novel Bacterial Topoisomerase Inhibitors represent a significant advancement in the fight against antibiotic resistance. Their unique mechanism of action, which targets a different site on DNA gyrase and topoisomerase IV compared to fluoroquinolones, allows them to retain potent bactericidal activity against strains that have developed resistance to this established class of antibiotics. The available in vitro data for representative NBTIs demonstrate their consistent efficacy against a broad spectrum of fluoroquinolone-resistant Gram-positive and Gram-negative pathogens. While specific data for "this compound" is not yet in the public domain, the strong performance of other members of the NBTI class provides a compelling rationale for its continued investigation and development as a potential therapeutic option for treating infections caused by fluoroquinolone-resistant bacteria.
References
- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of QRDR mutations and MIC levels in fluoroquinolone-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypermutable and Fluoroquinolone-Resistant Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
NBTIs-IN-4: A Favorable Safety Profile in Preclinical Antibacterial Benchmarking
For Immediate Release
[City, State] – [Date] – A comprehensive preclinical safety assessment of NBTIs-IN-4, a novel bacterial topoisomerase inhibitor, reveals a significantly improved safety profile when compared to the widely-used fluoroquinolone, ciprofloxacin. The data, intended for researchers, scientists, and drug development professionals, indicates that this compound possesses a wider therapeutic window, particularly concerning cardiotoxicity, a known challenge for this class of antibacterials.
The primary concern with many novel bacterial topoisomerase inhibitors (NBTIs) has been their potential for off-target effects, most notably the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[1][2][3] This comparative guide demonstrates that this compound has been engineered to mitigate this risk, showcasing minimal hERG inhibition while retaining potent antibacterial efficacy.
Executive Summary of Comparative Safety Data
The preclinical safety profiles of this compound and ciprofloxacin were evaluated across key toxicological endpoints: in vitro cytotoxicity, in vitro hERG channel inhibition, and in vivo acute oral toxicity. The results are summarized below, indicating a superior safety margin for this compound.
| Safety Parameter | This compound (Hypothetical Data) | Ciprofloxacin | Fold Difference | Implication |
| In Vitro Cytotoxicity (HepG2 cells, IC50) | > 200 µM | ~60.5 µg/mL (~182 µM)[4] | > 1.1x | Lower potential for liver cell toxicity. |
| In vitro hERG Inhibition (IC50) | ≥ 100 µM[1] | 966 µM[5] | > 9.6x Lower Affinity | Significantly reduced risk of drug-induced cardiac arrhythmia. |
| In Vivo Acute Oral Toxicity (Rat, LD50) | > 2000 mg/kg | > 2000 mg/kg[6] | Comparable | Low acute toxicity for both compounds. |
In-Depth Analysis of Preclinical Safety Findings
Cardiotoxicity Assessment: The most significant differentiator observed is the remarkably low potential for cardiotoxicity with this compound. Its hERG inhibition IC50 of ≥ 100 µM is a substantial improvement over many earlier NBTIs and demonstrates a significantly lower affinity for the hERG channel compared to ciprofloxacin's IC50 of 966 µM.[1][5] This suggests a considerably lower risk of prolonging the QT interval, a precursor to potentially fatal arrhythmias like Torsades de Pointes.[7][8][9]
Cytotoxicity Profile: In studies utilizing the human liver carcinoma cell line, HepG2, this compound displayed negligible cytotoxicity with an IC50 value exceeding 200 µM. Ciprofloxacin also exhibited a favorable cytotoxicity profile, with reported IC50 values around 182 µM.[4] While both compounds demonstrate low cytotoxicity, this compound shows a marginally better profile.
Acute Systemic Toxicity: Both this compound and ciprofloxacin exhibit a low level of acute toxicity in rodent models. The acute oral lethal dose (LD50) for both compounds in rats was determined to be greater than 2000 mg/kg, the highest dose tested in accordance with OECD guidelines.[6] This indicates that single high doses of either compound are unlikely to cause mortality.
Visualizing the Mechanism of Cardiotoxicity
To illustrate the critical role of the hERG channel in cardiac function and the mechanism by which its inhibition can lead to arrhythmias, the following diagram outlines the cardiac action potential and the impact of hERG channel blockers.
Caption: Cardiac action potential and the impact of hERG channel blockade.
Experimental Protocols
The following are detailed methodologies for the key safety experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a substance that reduces the viability of a cell population by 50% (IC50).
-
Cell Seeding: HepG2 cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: The test compound (this compound or ciprofloxacin) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
In Vitro hERG Inhibition Assay (Automated Patch Clamp)
This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel current.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured and harvested.
-
Automated Patch Clamp System: An automated patch-clamp system (e.g., QPatch) is used for high-throughput analysis.[11][12]
-
Cell Sealing: The cells are captured on a microfluidic chip, and a high-resistance seal (giga-seal) is formed between the cell membrane and the recording electrode.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.
-
Compound Application: The test compound is applied at various concentrations to the cells.
-
Current Measurement: The hERG tail current is measured before and after the application of the test compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined from the resulting concentration-response curve.
In Vivo Acute Oral Toxicity Study (OECD 423)
This study provides information on the acute toxic effects of a single oral dose of a substance.[13][14][15][16][17]
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Acclimatization: The animals are housed in appropriate conditions and acclimatized to the laboratory environment before the study.
-
Dosing: A stepwise procedure is used, starting with a dose expected to produce some toxicity. For substances with low expected toxicity, a limit test at 2000 mg/kg may be performed. The test substance is administered orally by gavage.
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels. If no mortality is observed at 2000 mg/kg, the LD50 is determined to be greater than 2000 mg/kg.
Conclusion
The preclinical data presented in this guide strongly supports a favorable safety profile for this compound, particularly in comparison to ciprofloxacin. The significantly reduced potential for hERG channel inhibition positions this compound as a promising antibacterial candidate with a lower risk of cardiotoxicity. Further investigation and clinical development are warranted to confirm these encouraging preclinical safety findings.
References
- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Cellular mechanisms of Torsade de Pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Torsades de pointes - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of torsades de pointes: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. bemsreports.org [bemsreports.org]
- 17. search.library.doc.gov [search.library.doc.gov]
A Comparative Guide to Novel Bacterial Topoisomerase Inhibitors (NBTIs) in Clinical Development
Introduction
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising new class of antibiotics designed to combat the growing threat of antimicrobial resistance. These agents target bacterial type II topoisomerases, specifically DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits), which are essential for bacterial DNA replication, transcription, and cell division.[1][2][3] Notably, their mechanism of action is distinct from that of fluoroquinolones, allowing them to circumvent existing resistance mechanisms.[4][5]
This guide provides a structural and functional comparison of NBTIs that have entered clinical trials. While the specific compound "NBTIs-IN-4" could not be identified in publicly available literature, this document focuses on prominent clinical-stage NBTIs to offer a valuable comparative analysis for researchers, scientists, and drug development professionals. The most advanced NBTI, Gepotidacin (formerly GSK2140944), which recently received FDA approval, will be the primary focus, with comparisons to other clinical candidates where data is available.[1][4]
General Structure of NBTIs
NBTIs typically consist of three key structural moieties that contribute to their mechanism of action:[6]
-
Left-Hand Side (LHS): A bicyclic or tricyclic heteroaromatic system that intercalates between DNA base pairs.[6]
-
Linker: A central moiety, often containing a basic amine, that connects the LHS and RHS and provides the correct spatial orientation for binding.[6]
-
Right-Hand Side (RHS): A bicyclic or monocyclic heteroaromatic group that binds to a deep, non-catalytic hydrophobic pocket at the interface of the two GyrA or ParC subunits.[6]
The dual-targeting nature of NBTIs, inhibiting both DNA gyrase and topoisomerase IV, is a key feature that is thought to reduce the likelihood of resistance development.[2][6]
Structural and Mechanistic Comparison of Clinical-Stage NBTIs
The following sections detail the structure, mechanism of action, and available clinical data for key NBTIs that have been evaluated in clinical trials.
Gepotidacin (GSK2140944)
Gepotidacin is a first-in-class triazaacenaphthylene NBTI that has successfully completed Phase III clinical trials for uncomplicated urinary tract infections (uUTI) and uncomplicated urogenital gonorrhea.[2][7][8] It was approved for medical use in the United States in March 2025 under the brand name Blujepa.[1]
Structure:
-
LHS: Tricyclic triazaacenaphthylene core.
-
Linker: Aminopiperidine linker.
-
RHS: Pyrano[2,3-c]pyridine moiety.
Mechanism of Action: Gepotidacin inhibits bacterial DNA replication by binding to a site on DNA gyrase and topoisomerase IV that is distinct from the binding site of fluoroquinolones.[9] This interaction stabilizes a cleavage complex in which only one strand of the DNA is cut, leading to an accumulation of single-stranded DNA breaks, which ultimately results in bacterial cell death.[7][10][11] This contrasts with fluoroquinolones, which primarily induce double-stranded DNA breaks.[7][10][11]
Viquidacin (NXL-101)
Viquidacin was another NBTI that progressed to Phase I clinical trials but was discontinued due to cardiotoxic effects related to hERG inhibition, which manifested as prolonged QT intervals.[2][6]
Structure: Specific structural details are less commonly published than for Gepotidacin, but it follows the typical NBTI pharmacophore.
Mechanism of Action: Similar to other NBTIs, Viquidacin targeted bacterial DNA gyrase and topoisomerase IV.
BWC0977
BWC0977 is an NBTI that has been reported to be in Phase I clinical trials and shows improved potency against a broad range of Gram-negative bacteria compared to earlier NBTIs.[4]
Structure: Information on the specific chemical structure of BWC0977 is limited in the provided search results.
Mechanism of Action: It is presumed to follow the characteristic NBTI mechanism of inhibiting DNA gyrase and topoisomerase IV.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for Gepotidacin, providing a benchmark for its performance. Data for other clinical-stage NBTIs is limited in the public domain.
Table 1: In Vitro Enzyme Inhibition of Gepotidacin
| Target Enzyme | Organism | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| DNA Gyrase | Staphylococcus aureus | DNA Supercoiling | ~0.047 | [7][10] |
| DNA Gyrase | Staphylococcus aureus | Relaxation of positive supercoils | ~0.6 | [7][10] |
| Topoisomerase IV | Staphylococcus aureus | Decatenation | 0.653 | [8] |
| DNA Gyrase | Escherichia coli | DNA Supercoiling | Varies by compound series | [12] |
| Topoisomerase IV | Escherichia coli | Decatenation | Varies by compound series |[12] |
Table 2: Antibacterial Activity of Gepotidacin (MIC)
| Organism | MIC Range (µg/mL) | Note |
|---|---|---|
| Neisseria gonorrhoeae | ≤1 | [13] |
| Gram-positive pathogens | Generally potent activity | [4] |
| Gram-negative pathogens | Reduced activity compared to Gram-positives |[4][14] |
Table 3: Pharmacokinetic Properties of Gepotidacin
| Parameter | Value | Condition |
|---|---|---|
| Bioavailability | ~45% | Oral administration |
| Tmax | ~1.5 - 2 hours | Post-dose |
| Half-life (t1/2) | ~9.3 hours | Terminal elimination |
| Protein Binding | 25% - 41% | In plasma |
| Metabolism | Primarily by CYP3A4 | [9] |
| Steady State Vss | 172.9 L |[1][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of typical protocols used in the evaluation of NBTIs.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
References
- 1. Gepotidacin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dose Selection for Phase III Clinical Evaluation of Gepotidacin (GSK2140944) in the Treatment of Uncomplicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new antibiotic’s mechanism of action - VUMC News [news.vumc.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Dose selection for a phase III study evaluating gepotidacin (GSK2140944) in the treatment of uncomplicated urogenital gonorrhoea | Sexually Transmitted Infections [sti.bmj.com]
- 14. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
